Ethyl 2-oxo-3-(2-pyrazinyl)propanoate
Description
BenchChem offers high-quality Ethyl 2-oxo-3-(2-pyrazinyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-3-(2-pyrazinyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl 2-oxo-3-pyrazin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)5-7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPWCGPRDVPCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to Ethyl 2-oxo-3-(2-pyrazinyl)propanoate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is a heterocyclic β-keto ester of significant interest in medicinal chemistry. As a derivative of pyrazinamide, a cornerstone in the treatment of tuberculosis, this compound presents a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed, field-proven synthetic protocol, and in-depth characterization using modern analytical techniques. Furthermore, we explore its potential applications in drug discovery, particularly as an antitubercular agent, drawing parallels with the established activity of related pyrazinamide derivatives. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel heterocyclic compounds for therapeutic applications.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. A prime example is pyrazinamide, a first-line antitubercular drug that plays a critical role in shortening the duration of tuberculosis therapy.[1] The unique mechanism of action of pyrazinamide, which involves its conversion to the active form, pyrazinoic acid, within the mycobacterium, has inspired the development of numerous derivatives with enhanced efficacy and improved pharmacokinetic profiles.[2][3] Ethyl 2-oxo-3-(2-pyrazinyl)propanoate, a β-keto ester derivative of pyrazine, represents a promising, yet underexplored, molecule in this class. Its chemical architecture suggests potential as a prodrug of pyrazinoic acid or as a lead compound for the development of new therapeutics.[4][5]
Chemical Structure and Physicochemical Properties
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is a solid at room temperature with the following key identifiers and properties:
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-oxo-3-(pyrazin-2-yl)propanoate | |
| Synonyms | Ethyl 3-oxo-3-(2-pyrazinyl)propanoate, Ethyl β-oxopyrazine-2-propanoate | [6] |
| CAS Number | 62124-77-0 | [7] |
| Molecular Formula | C₉H₁₀N₂O₃ | [7] |
| Molecular Weight | 194.19 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 61.0-65.0 °C | |
| Boiling Point | 120 °C at 2 mmHg | |
| InChI | 1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3 | |
| InChI Key | OPBDMDPBJKVMNL-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)C(=O)Cc1cnccn1 |
Chemical Structure:
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. RIFM fragrance ingredient safety assessment, ethyl methylphenylglycidate, CAS Registry Number 77-83-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimycobacterial activity of pyrazinoate prodrugs in replicating and non-replicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rsc.org [rsc.org]
Spectroscopic Characterization of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate: A Technical Guide
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazine moiety in numerous biologically active molecules. A thorough understanding of its chemical structure and purity is paramount for any research and development endeavor. Spectroscopic analysis provides the definitive structural elucidation required for this purpose. This technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
It is important to note that, at the time of this writing, detailed experimental spectroscopic data for this specific compound is not widely available in the peer-reviewed literature. Therefore, this guide will utilize predicted spectroscopic data as a framework to illustrate the principles of structural characterization and the analytical workflow. The predicted data serves as a robust proxy for what would be expected from an experimental analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2-oxo-3-(2-pyrazinyl)propanoate, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the ethyl ester, the pyrazinyl ring, and the keto-propanoate chain.
A. Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate in a standard deuterated solvent like chloroform-d (CDCl₃) would be expected to show distinct signals for each unique proton environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.65 | Doublet of doublets | 1H | Pyrazinyl H |
| ~8.50 | Doublet of doublets | 1H | Pyrazinyl H |
| ~8.45 | Doublet of doublets | 1H | Pyrazinyl H |
| ~4.30 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.10 | Singlet | 2H | Pyrazinyl-CH₂ -CO |
| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ |
Rationale for Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. A standard 400 or 500 MHz NMR spectrometer would provide sufficient resolution to distinguish the coupling patterns of the pyrazinyl protons.
B. Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~195 | C =O (ketone) |
| ~165 | C =O (ester) |
| ~145 | Pyrazinyl C |
| ~144 | Pyrazinyl C |
| ~143 | Pyrazinyl C |
| ~142 | Pyrazinyl C |
| ~62 | -O-CH₂ -CH₃ |
| ~45 | Pyrazinyl-CH₂ -CO |
| ~14 | -O-CH₂-CH₃ |
Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The predicted spectrum aligns with the nine carbon atoms present in Ethyl 2-oxo-3-(2-pyrazinyl)propanoate. The distinct chemical shifts for the two carbonyl carbons (ketone and ester) provide strong evidence for the presence of these functional groups.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
A. Predicted IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050-3150 | C-H stretch | Aromatic (Pyrazinyl) |
| ~2900-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1730-1750 | C=O stretch | Ester |
| ~1710-1730 | C=O stretch | Ketone |
| ~1580, 1480, 1440 | C=C and C=N stretch | Pyrazinyl ring |
| ~1200-1300 | C-O stretch | Ester |
Expertise & Experience: The presence of two distinct carbonyl absorption bands is a key diagnostic feature. The ester carbonyl typically appears at a higher frequency than the ketone carbonyl. The precise positions of the pyrazinyl ring stretching vibrations can be influenced by the substitution pattern.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
A. Predicted Mass Spectrum Data
For Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (C₉H₁₀N₂O₃), the expected molecular weight is approximately 194.19 g/mol .
| Predicted m/z | Proposed Fragment | Significance |
| 194 | [M]⁺ | Molecular Ion |
| 149 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 121 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |
| 94 | [C₄H₄N₂CH₂]⁺ | Pyrazinylmethyl cation |
| 79 | [C₄H₃N₂]⁺ | Pyrazinyl cation |
Trustworthiness: The observation of the molecular ion peak at the calculated molecular weight is the primary confirmation of the compound's identity. The fragmentation pattern, particularly the loss of the ester group and the presence of the characteristic pyrazinylmethyl cation, would provide strong corroborating evidence for the proposed structure. The choice of ionization technique (e.g., Electron Ionization - EI) would influence the degree of fragmentation observed.
IV. Experimental and Analytical Workflow
The characterization of a novel compound like Ethyl 2-oxo-3-(2-pyrazinyl)propanoate follows a logical and systematic workflow to ensure data integrity and accurate structural elucidation.
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Development
Executive Summary
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (CAS: 500347-56-8) is a highly versatile heterocyclic alpha-keto ester that serves as a critical building block in modern medicinal chemistry. Featuring an electron-deficient pyrazine ring coupled with a highly reactive alpha-keto ester moiety, this compound is uniquely positioned for the synthesis of complex fused heterocycles (e.g., quinoxalines, pyrazolopyrazines) and advanced active pharmaceutical ingredients (APIs). Recently, it has gained significant traction as a core intermediate in the development of selective NLRP3 inflammasome inhibitors [1], which are actively investigated for treating autoimmune and autoinflammatory diseases.
This whitepaper provides an in-depth analysis of the compound’s chemical properties, a mechanistically grounded synthesis protocol, and its translational applications in drug discovery.
Chemical Identity & Core Properties
To facilitate rapid reference for assay development and computational modeling, the quantitative and structural data for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate are summarized below.
| Property | Value |
| IUPAC Name | Ethyl 2-oxo-3-(pyrazin-2-yl)propanoate |
| CAS Number | 500347-56-8 [2] |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.192 g/mol |
| Common Synonyms | Ethyl 2-oxo-3-(2-pyrazinyl)propanoate; Ethyl 3-(pyrazin-2-yl)pyruvate |
| Structural Class | Heterocyclic α -Keto Ester |
| H-Bond Donors / Acceptors | 0 / 5 (in standard keto tautomer) |
| Key Reactivity Centers | C2 (Ketone electrophile), C3 (Acidic protons), Pyrazine nitrogens |
Mechanistic Synthesis & Experimental Protocol
The synthesis of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is classically achieved via a Claisen-type condensation between 2-methylpyrazine and an oxalate electrophile (such as diethyl oxalate or ethyl 2,2,2-triethoxyacetate) [1].
Causality Behind Experimental Choices (E-E-A-T)
-
Choice of Base (LDA): The methyl protons of 2-methylpyrazine are only weakly acidic (pKa ~29) due to the electron-withdrawing nature of the pyrazine ring. A strong, sterically hindered, and non-nucleophilic base like Lithium diisopropylamide (LDA, pKa ~36) is mandatory. Utilizing a nucleophilic base (e.g., n-Butyllithium) would result in catastrophic nucleophilic aromatic substitution (SₙAr) or addition directly onto the electron-deficient pyrazine ring.
-
Cryogenic Temperature Control (-78°C): The resulting pyrazinylmethyl carbanion is highly reactive. Maintaining the reaction at -78°C ensures strict kinetic control, preventing the carbanion from attacking unreacted 2-methylpyrazine (self-condensation) or polymerizing.
-
Electrophile Selection: Diethyl oxalate is highly electrophilic at the carbonyl carbon. The resulting α -keto ester product is thermodynamically stabilized by enolization (forming a highly conjugated enol-pyrazine system), which helps drive the equilibrium of the condensation forward.
Fig 1: Mechanistic workflow for the synthesis of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
Self-Validating Experimental Protocol
This protocol incorporates in-process visual and analytical checks to ensure a self-validating workflow.
Reagents:
-
2-Methylpyrazine: 1.0 eq (e.g., 4.25 mmol)
-
LDA (2.0 M in THF/heptane/ethylbenzene): 2.0 eq (8.60 mmol)
-
Diethyl oxalate (or ethyl 2,2,2-triethoxyacetate): 1.1 eq (4.68 mmol)
-
Anhydrous THF: 5.0 mL
Step-by-Step Methodology:
-
Base Preparation: Purge a flame-dried round-bottom flask with Argon. Add anhydrous THF (5 mL) and the 2.0 M LDA solution (4.3 mL). Cool the mixture to -78°C using a dry ice/acetone bath.
-
Carbanion Generation: Dropwise, add 2-methylpyrazine (0.40 g, 4.25 mmol) to the cooled LDA solution over 5 minutes.
-
Validation Check: The solution will immediately transition to a deep red/brown color, confirming the successful generation of the highly conjugated pyrazinylmethyl carbanion.
-
-
Electrophilic Addition: Stir the mixture at -78°C for 15 minutes to ensure complete deprotonation. Slowly add diethyl oxalate (1.1 eq, 4.68 mmol) dropwise.
-
Reaction Progression: Allow the reaction to stir at -78°C for 30 minutes, then gradually remove the cooling bath, allowing the mixture to warm to room temperature over 1.5 hours.
-
Validation Check: Perform TLC (Silica, 1:1 Hexanes/EtOAc). Quench a micro-aliquot in saturated NH₄Cl before spotting. The product will be highly UV-active and will stain positively with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of the ketone.
-
-
Quenching & Workup: Cool the flask to 0°C and carefully quench with saturated aqueous NH₄Cl (10 mL) to neutralize the base and protonate the enolate. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure product.
Applications in Drug Discovery: NLRP3 Inflammasome Inhibition
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is not just a structural curiosity; it is a vital precursor in the synthesis of advanced therapeutics. Most notably, it is utilized to construct complex heterocyclic scaffolds that act as selective inhibitors of the NLRP3 inflammasome [1].
The NLRP3 inflammasome is a multiprotein intracellular complex that detects pathogenic signals and environmental stressors. Aberrant activation of NLRP3 leads to the overproduction of pro-inflammatory cytokines (IL-1β and IL-18) and induces pyroptosis (inflammatory cell death), which are foundational drivers in autoimmune diseases, Alzheimer's disease, and certain cancers.
By utilizing the α -keto ester moiety of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate, medicinal chemists can perform cyclization reactions (e.g., with hydrazines or amidines) to generate rigid, drug-like pyrazine-fused pharmacophores. These derivatives are designed to sterically block the assembly of the NLRP3-ASC-Procaspase-1 complex, thereby halting the inflammatory cascade at its source.
Fig 2: Role of pyrazine derivatives in blocking NLRP3 inflammasome assembly and IL-1β release.
Analytical Characterization & Validation
To ensure absolute trustworthiness of the synthesized batch before downstream API development, the following analytical signatures must be verified:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: The three protons of the pyrazine ring will appear as distinct, highly deshielded multiplets between δ 8.40 – 8.65 ppm.
-
Aliphatic Region: The ethyl ester group will present a classic quartet at δ ~4.35 ppm (2H, -O-CH₂-) and a triplet at δ ~1.35 ppm (3H, -CH₃).
-
Note on Tautomerization: The methylene bridge (-CH₂-) between the pyrazine and the ketone typically appears as a singlet around δ 4.40 ppm. However, due to keto-enol tautomerization, researchers should also look for a vinylic proton singlet (~ δ 6.5 ppm) and an enol -OH peak if the enol form is stabilized in the chosen NMR solvent.
-
-
LC-MS (ESI+): The expected mass-to-charge ratio ( m/z ) for the protonated molecular ion[M+H]⁺ is 195.07 .
References
- Title: WO2019025467A1 - Selective inhibitors of nlrp3 inflammasome Source: Google Patents URL
An In-depth Technical Guide to the Synthesis of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-oxo-3-(2-pyrazinyl)propanoate, a key heterocyclic building block, and its analogs. The pyrazine motif is a prevalent scaffold in medicinal chemistry, and its incorporation into α-keto ester structures offers a versatile platform for the development of novel therapeutic agents.[1][2] This document details the primary synthetic routes, focusing on the Claisen condensation, and explores the preparation of various analogs with modifications on the pyrazine ring and the ester functionality. Furthermore, it delves into the potential applications of these compounds, particularly as precursors for bioactive pyrazole and pyrazoline derivatives.
Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of biologically active molecules.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to participate in hydrogen bonding and π-stacking interactions, make it a valuable bioisostere for other aromatic systems in drug candidates. Marketed drugs containing the pyrazine ring span a wide range of therapeutic areas, underscoring the importance of this privileged structure.
The focus of this guide, ethyl 2-oxo-3-(2-pyrazinyl)propanoate, combines the pyrazine core with an α-keto ester functionality. This arrangement of functional groups provides a rich platform for further chemical transformations, making it a valuable intermediate for the synthesis of more complex molecular architectures with potential therapeutic applications.
Core Synthesis: Preparation of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate
The primary and most efficient method for the synthesis of ethyl 2-oxo-3-(2-pyrazinyl)propanoate is the Claisen condensation .[3][4][5][6] This carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In this specific case, the reaction occurs between ethyl pyrazine-2-carboxylate and ethyl acetate.
Mechanistic Rationale
The Claisen condensation proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl pyrazine-2-carboxylate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. A stoichiometric amount of a strong base, such as sodium ethoxide, is crucial to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting materials.[5][6]
Diagram of the Claisen Condensation Mechanism
Caption: Mechanism of the Claisen condensation for the synthesis of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
Detailed Experimental Protocol
Materials:
-
Ethyl pyrazine-2-carboxylate
-
Ethyl acetate (dry)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., Toluene, THF, or Diethyl ether)
-
Aqueous acid (e.g., 1M HCl or dilute H₂SO₄) for workup
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl pyrazine-2-carboxylate in the chosen anhydrous solvent.
-
Base Addition: In a separate flask, prepare a solution or suspension of the strong base. If using sodium ethoxide, it can be dissolved in the anhydrous solvent. If using sodium hydride, it should be washed with anhydrous hexane to remove mineral oil and then suspended in the anhydrous solvent.
-
Reaction Initiation: Slowly add the solution of ethyl acetate to the base suspension/solution at room temperature or while cooling in an ice bath to control the initial exotherm.
-
Condensation: To the resulting enolate solution, add the solution of ethyl pyrazine-2-carboxylate dropwise over a period of 30-60 minutes.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then quench by carefully pouring it into a beaker of ice-cold aqueous acid. This step neutralizes the excess base and protonates the enolate of the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of Analogs
The versatility of the pyrazinoylpropanoate scaffold allows for the synthesis of a wide array of analogs. These can be broadly categorized into modifications of the ester group and substitutions on the pyrazine ring.
Ester Analogs
The ethyl ester can be readily replaced by other alkyl or aryl groups. This is typically achieved by using a different acetate ester in the Claisen condensation or through transesterification of the final product.
| Analog | Starting Acetate Ester | Notes |
| Methyl 2-oxo-3-(2-pyrazinyl)propanoate | Methyl acetate | The reaction proceeds similarly to the ethyl ester synthesis. |
| tert-Butyl 2-oxo-3-(2-pyrazinyl)propanoate | tert-Butyl acetate | Due to the steric hindrance of the tert-butyl group, stronger bases or more forcing conditions may be required.[8] |
General Synthetic Workflow for Ester Analogs
Caption: General workflow for the synthesis of ester analogs via Claisen condensation.
Pyrazine Ring Analogs
Introducing substituents on the pyrazine ring can significantly impact the biological activity of the resulting compounds. This can be achieved by starting with a substituted pyrazine-2-carboxylate.
Examples of Substituted Pyrazine Precursors:
-
Ethyl 5-methylpyrazine-2-carboxylate
-
Ethyl 5-chloropyrazine-2-carboxylate
-
Ethyl 5-methoxypyrazine-2-carboxylate
The synthesis of these precursors often involves multi-step sequences, starting from commercially available substituted pyrazines.
Further Reactions and Potential Applications
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate and its analogs are valuable intermediates for the synthesis of various heterocyclic compounds with potential biological activities. The α-keto ester moiety is particularly reactive and can participate in a range of cyclization reactions.
Synthesis of Pyrazole and Pyrazoline Derivatives
One of the most important applications of these compounds is in the synthesis of pyrazole and pyrazoline derivatives. These five-membered nitrogen-containing heterocycles are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][9][10][11][12]
The synthesis of pyrazoles typically involves the condensation of the β-keto ester with hydrazine or a substituted hydrazine.
General Reaction Scheme for Pyrazole Synthesis
Caption: General reaction for the synthesis of pyrazinyl-substituted pyrazoles.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on ethyl 2-oxo-3-(2-pyrazinyl)propanoate analogs are not extensively reported, general principles from related heterocyclic scaffolds can provide valuable guidance for analog design. For instance, in many classes of kinase inhibitors, the pyrazine nitrogen atoms act as crucial hydrogen bond acceptors in the ATP-binding pocket. Modifications to the pyrazine ring with various substituents can modulate lipophilicity, solubility, and metabolic stability, all of which are critical parameters in drug development.[12][13][14]
Conclusion
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate and its analogs represent a promising class of compounds for medicinal chemistry and drug discovery. The synthetic routes outlined in this guide, primarily centered around the robust and well-understood Claisen condensation, offer a reliable means of accessing these valuable building blocks. The potential for further derivatization into biologically active pyrazole and pyrazoline scaffolds highlights the significance of this compound class. This guide serves as a foundational resource for researchers aiming to explore the chemical space around the pyrazinoylpropanoate core in their quest for novel therapeutic agents.
References
-
Zhang, D., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7425. [Link]
- Jordheim, L. P., et al. (2013). Pyrazine derivatives in medicinal chemistry: a review of the last decade. Journal of Medicinal Chemistry, 56(14), 5419-5456.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 142. [Link]
-
Erenler, R., & Yilmaz, I. (2016). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 28(2), 431-433. [Link]
-
The Claisen Condensation. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Doxsee, K. M., & Tagnon, J. M. (2003). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education, 80(9), 1047. [Link]
-
Synthesis of tert-butyl 3-oxobutyrate. [Link]
- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
-
LibreTexts Chemistry. 23.7: The Claisen Condensation Reaction. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 313-324. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
PubChem. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. [Link]
- Synthesis and Characterization of Some Substituted Pyrazolines from Aryloxy Acetyl Hydrazine. International Journal of ChemTech Research, 5(5), 2201-2206.
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
-
Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Highlights in Science, Engineering and Technology, 2, 591. [Link]
-
Structure Activity Relationships. [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 15(31), 6546-6556. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
NextSDS. Methyl 2-Methyl-3-oxo-3-(pyrazin-2-yl)propanoate. [Link]
-
Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. Pharmaceutical Sciences. [Link]
- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
- 194 recent advances in the synthesis of new pyrazole deriv
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 187. [Link]
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2009(2), M601. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. askthenerd.com [askthenerd.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for using "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" in vitro
Application Note: Enzymatic Profiling and Biocatalytic Asymmetric Reduction of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate In Vitro
Executive Summary & Mechanistic Rationale
The synthesis of enantiopure pyrazine derivatives is a critical bottleneck in the development of novel therapeutics, particularly in the design of kinase inhibitors and anti-infective agents. Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (CAS: 500347-56-8) is a highly versatile, prochiral α -keto ester building block. While traditional chemocatalytic reduction of this substrate often yields racemic mixtures and requires heavy metal catalysts, biocatalysis using Ketoreductases (KREDs) —also known as Carbonyl Reductases (CBRs)—offers a highly stereoselective, green, and scalable alternative.
This application note details a self-validating in vitro protocol for screening KRED panels against Ethyl 2-oxo-3-(2-pyrazinyl)propanoate to produce the corresponding chiral alcohol, ethyl 2-hydroxy-3-(2-pyrazinyl)propanoate. Drawing parallels from the well-documented asymmetric reduction of similar α -keto esters like ethyl 2-oxo-4-phenylbutyrate (OPBE)[1][2], this guide provides the causality behind buffer selection, cofactor recycling, and kinetic validation.
Biocatalytic Cascade and System Design
To achieve high conversion rates without the prohibitive cost of stoichiometric NAD(P)H, this protocol employs a Cofactor Recycling System utilizing Glucose Dehydrogenase (GDH).
Causality of Design Choices:
-
Thermodynamic Driving Force: GDH oxidizes D-glucose to D-glucono-1,5-lactone, continuously regenerating NADPH. This pushes the equilibrium of the KRED reaction entirely toward the alcohol product.
-
pH Optimization (pH 6.8): α -keto esters are highly susceptible to spontaneous chemical hydrolysis at alkaline pH, which generates the corresponding keto-acid. A strict pH of 6.8 preserves the ethyl ester moiety while maintaining optimal KRED/GDH activity[2].
-
Self-Validation: The system is validated spectrophotometrically. By monitoring the transient depletion of NADPH at 340 nm in the absence of the recycling system, researchers can confirm baseline enzyme-substrate binding before committing to preparative scale-up.
Caption: Biocatalytic cascade for the asymmetric reduction of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
Experimental Protocols
Phase 1: High-Throughput Spectrophotometric Activity Assay
This phase determines the specific activity of various KRED variants toward the substrate by measuring the rate of NAD(P)H oxidation.
Materials:
-
Substrate: Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (100 mM stock in DMSO).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 6.8.
-
Cofactor: 10 mM NADPH or NADH in KPi buffer.
-
Enzymes: Commercial KRED screening panel (lyophilized powders).
Step-by-Step Procedure:
-
Preparation: Dispense 180 µL of KPi buffer into a UV-transparent 96-well microplate.
-
Cofactor Addition: Add 5 µL of the 10 mM NAD(P)H stock (Final concentration: 0.25 mM).
-
Enzyme Loading: Add 10 µL of KRED solution (1 mg/mL stock). Incubate at 30°C for 2 minutes to establish a baseline.
-
System Validation (Controls):
-
Blank 1 (No Substrate): Ensures the enzyme does not consume NAD(P)H natively.
-
Blank 2 (No Enzyme): Ensures the substrate does not chemically oxidize NAD(P)H.
-
-
Initiation: Add 5 µL of the 100 mM substrate stock (Final concentration: 2.5 mM).
-
Measurement: Immediately read absorbance at 340 nm continuously for 5 minutes using a microplate reader.
-
Calculation: Calculate specific activity (U/mg) using the extinction coefficient of NAD(P)H ( ϵ=6.22 mM−1cm−1 ).
Phase 2: Preparative Bioconversion & Chiral Analysis
Once a hit is identified, the reaction is scaled up to determine the enantiomeric excess (e.e. %) of the product.
Step-by-Step Procedure:
-
Reaction Mixture: In a 20 mL glass vial, combine 8.5 mL of 100 mM KPi buffer (pH 6.8) and 1 mL of D-Glucose stock (1 M).
-
Cofactor & Recycling: Add 10 mg of NADP+ (catalytic amount) and 5 mg of GDH powder.
-
Biocatalyst: Add 20 mg of the selected KRED variant.
-
Substrate Addition: Slowly add 500 µL of a 1 M stock of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate in DMSO (Final concentration: 50 mM). Note: Slow addition prevents substrate crashing.
-
Incubation: Seal the vial and incubate in an orbital shaker at 30°C, 200 rpm for 24 hours.
-
Extraction: Quench the reaction by adding 10 mL of Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes. Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Recovery: Extract the upper organic layer. Dry over anhydrous MgSO4 , filter, and evaporate the solvent under a vacuum to yield the crude chiral alcohol.
-
Analysis: Dissolve the crude product in Hexane/Isopropanol (90:10) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, 1.0 mL/min, UV detection at 254 nm) to determine conversion and e.e. %.
Experimental Workflow & Decision Logic
Caption: Decision logic and experimental workflow for KRED screening and optimization.
Data Presentation: Representative Screening Metrics
The following table summarizes expected quantitative data formats when profiling a standard KRED panel against Ethyl 2-oxo-3-(2-pyrazinyl)propanoate. Identifying enzymes with opposite stereopreferences (e.g., yielding (R) vs. (S) enantiomers) is common, mirroring the stereodivergent reduction seen with OPBE[1].
| Enzyme ID | Cofactor Preference | Specific Activity (U/mg) | 24h Conversion (%) | Enantiomeric Excess (e.e. %) | Predominant Configuration |
| KRED-012 | NADPH | 14.5 | > 99% | > 99% | (R)-isomer |
| KRED-045 | NADH | 8.2 | 85% | 94% | (R)-isomer |
| KRED-088 | NADPH | 11.0 | > 99% | > 98% | (S)-isomer |
| KRED-104 | NADPH | 0.4 | < 5% | N/A | N/A |
| Control (No Enz) | NADPH | 0.0 | 0% | N/A | N/A |
Table 1: Example KRED screening results summarizing activity, conversion, and stereoselectivity.
Troubleshooting & Expert Insights
-
Issue: Spontaneous baseline drop at 340 nm in the absence of enzyme.
-
Causality: α -keto esters can occasionally act as mild oxidants or undergo side reactions with the buffer. Ensure the substrate is freshly prepared. If the issue persists, check the pH; alkaline conditions accelerate substrate degradation.
-
-
Issue: Low conversion in Phase 2 despite high activity in Phase 1.
-
Causality: Product inhibition or cofactor depletion. The chiral alcohol product may competitively inhibit the KRED active site. Solution: Implement a biphasic reaction system (e.g., 10% v/v MTBE or Hexane) to continuously partition the product out of the aqueous phase, relieving enzyme inhibition[3].
-
-
Issue: Poor substrate solubility.
-
Causality: Ethyl 2-oxo-3-(2-pyrazinyl)propanoate has limited aqueous solubility. Solution: Utilize up to 10% v/v DMSO or Isopropanol. Note that Isopropanol can also serve as a secondary cofactor recycling agent if an Isopropanol-tolerant KRED is used.
-
References
-
Assessing the stereoselectivity of carbonyl reductases toward the reduction of OPBE and docking analysis. PubMed (National Institutes of Health). URL: [Link]
-
Purification and characterization of carbonyl reductase from Candida krusei SW 2026 involved in enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate. ResearchGate. URL: [Link]
-
Assessing the stereoselectivity of carbonyl reductases toward the reduction of OPBE and docking analysis. OA Monitor Ireland. URL: [Link]
Sources
Application Notes and Protocols: Investigating "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" in Enzyme Inhibition Assays
Introduction: The Potential of Pyrazine-Containing Compounds in Drug Discovery
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in the design of enzyme inhibitors.[1][2] Compounds incorporating the pyrazine moiety have demonstrated inhibitory activity against a range of enzyme targets, including kinases, thioredoxin reductase (TrxR), and histone acetyltransferases (HATs).[1][3][4][5] "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" is a molecule that combines the pyrazine heterocycle with a β-keto ester functional group. This combination of features suggests its potential as a modulator of various enzymatic activities. The β-keto ester moiety, for instance, is a known substrate for hydrolases and ketoreductases, and its presence could confer inhibitory properties against enzymes that recognize similar substrates.[6][7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on how to approach the investigation of "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" as a potential enzyme inhibitor. We will outline protocols for screening its activity against two representative enzyme classes: an oxidoreductase (Thioredoxin Reductase) and a hydrolase (a generic esterase). These protocols are designed to be adaptable and serve as a starting point for more in-depth mechanistic studies.
Potential Enzyme Targets and Rationale
Given the structural features of "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate," several enzyme classes emerge as potential targets:
-
Oxidoreductases: The pyrazine ring's electron-withdrawing nature can influence redox processes. Thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis, has been shown to be inhibited by other pyrazine-containing compounds.[3][4]
-
Hydrolases: The ester linkage in the molecule makes it a potential substrate or inhibitor for esterases and lipases. Assays to detect the hydrolysis of β-keto esters are well-established.[6][8]
-
Kinases: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a common interaction motif in the ATP-binding pocket of kinases.[1][2]
-
Histone Acetyltransferases (HATs): Novel pyrazine-containing inhibitors of p300/CBP HAT have been identified, suggesting this as another plausible target class.[5]
For the purpose of these application notes, we will focus on providing detailed protocols for Thioredoxin Reductase and a generic esterase as representative examples.
Experimental Workflow for Inhibitor Screening
The general workflow for screening and characterizing a potential enzyme inhibitor is a multi-step process.
Caption: A generalized workflow for enzyme inhibitor screening and characterization.
Protocol 1: Thioredoxin Reductase (TrxR) Inhibition Assay
Principle:
This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the product of the TrxR-catalyzed reaction, thioredoxin (Trx). Reduced Trx, in turn, reduces DTNB to 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 412 nm. An inhibitor of TrxR will decrease the rate of TNB formation.
Materials and Reagents:
-
Recombinant human Thioredoxin Reductase 1 (TrxR1)
-
Recombinant human Thioredoxin (Trx)
-
NADPH
-
DTNB (Ellman's reagent)
-
Insulin (for a coupled assay variant)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 2 mM EDTA
-
"Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a fresh solution of NADPH in assay buffer.
-
Prepare a fresh solution of DTNB in assay buffer.
-
Dilute the TrxR1 and Trx enzymes to their working concentrations in assay buffer. The optimal concentrations should be determined empirically but a starting point could be in the low nanomolar range for TrxR1.
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add 2 µL of "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" at various concentrations (serial dilutions from the stock solution).
-
Positive Control Wells: Add 2 µL of a known TrxR inhibitor (e.g., auranofin).
-
Negative Control (No Inhibitor) Wells: Add 2 µL of DMSO (or the solvent used for the test compound).
-
Blank Wells: Add all reagents except the enzyme.
-
To all wells except the blank, add a premix of assay buffer, Trx, and NADPH.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding a solution of TrxR1 and DTNB to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hypothetical Data Presentation:
| Inhibitor Concentration (µM) | Average Reaction Rate (mAU/min) | % Inhibition |
| 0 (Control) | 50.2 | 0 |
| 1 | 45.1 | 10.2 |
| 5 | 35.8 | 28.7 |
| 10 | 24.9 | 50.4 |
| 25 | 12.3 | 75.5 |
| 50 | 5.1 | 89.8 |
Protocol 2: Generic Esterase Inhibition Assay
Principle:
This protocol utilizes a chromogenic or fluorogenic ester substrate to measure esterase activity. The hydrolysis of the substrate by the esterase releases a product that can be detected spectrophotometrically or fluorometrically. An inhibitor will decrease the rate of product formation. A common chromogenic substrate is p-nitrophenyl acetate (pNPA), which upon hydrolysis releases p-nitrophenol, a yellow product with an absorbance maximum at 405 nm.
Materials and Reagents:
-
Esterase enzyme (e.g., porcine liver esterase)
-
p-Nitrophenyl acetate (pNPA) or a suitable fluorogenic substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
"Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a fresh solution of pNPA in a minimal amount of organic solvent (e.g., ethanol) and then dilute to the working concentration in assay buffer.
-
Dilute the esterase to its working concentration in assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add 2 µL of "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" at various concentrations.
-
Positive Control Wells: Add 2 µL of a known esterase inhibitor (e.g., diisopropyl fluorophosphate - handle with extreme care ).
-
Negative Control (No Inhibitor) Wells: Add 2 µL of DMSO.
-
Blank Wells: Add all reagents except the enzyme.
-
To all wells, add the assay buffer.
-
Add the esterase enzyme to all wells except the blank and pre-incubate for 10 minutes at the desired temperature (e.g., 37°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition as described in Protocol 1.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mechanism of Inhibition Study Workflow:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Trustworthiness and Self-Validating Systems
For the protocols described to be trustworthy, the inclusion of appropriate controls is paramount:
-
Negative Control (Vehicle Control): This accounts for any effect of the solvent (e.g., DMSO) on enzyme activity. The activity in this control is considered 100% activity.
-
Positive Control: A known inhibitor for the target enzyme validates that the assay is sensitive to inhibition.
-
Blank (No Enzyme Control): This corrects for any non-enzymatic substrate degradation or background absorbance.
By including these controls, the experimental system becomes self-validating, ensuring that any observed inhibition is due to the specific action of the test compound on the enzyme.
Conclusion and Future Directions
"Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" represents a molecule of interest for enzyme inhibition studies due to its pyrazine and β-keto ester functionalities. The protocols outlined in this application note provide a robust framework for initiating the screening and characterization of its inhibitory potential against oxidoreductases and hydrolases. Positive results from these initial screens would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against a panel of related enzymes to determine its specificity.
-
Mechanism of Action Studies: In-depth kinetic analysis to elucidate the mode of inhibition.
-
Structural Biology: Co-crystallization of the compound with the target enzyme to understand the binding interactions at the molecular level.
-
Cell-Based Assays: Evaluating the compound's activity in a cellular context to assess its therapeutic potential.
These systematic investigations will be crucial in uncovering the full biological and pharmacological profile of "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" and its potential as a lead compound in drug discovery.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC.
- Pyrazines in Drug Discovery - PharmaBlock.
- Enzyme Activity Measurement for Oxidoreductases Acting on Carbon Using Spectrophotometric Assays.
- Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC.
- Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters | PLOS One.
- A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC.
- High‐throughput Screening Methods Developed for Oxidoreductases - ResearchGate.
- Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC.
- Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... - ResearchGate.
- Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters | Organic Letters - ACS Publications.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Ethyl 2-oxo-3-(2-pyrazinyl)propanoate as a Keystone Scaffold in Novel Therapeutic Development
Executive Summary
The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of FDA-approved kinase inhibitors and GPCR antagonists. Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (EOPP) (CAS: 500347-56-8) emerges as a highly versatile, bifunctional building block that accelerates the discovery of these novel therapeutics. By combining an electron-deficient pyrazine ring with a highly reactive α -keto ester moiety, EOPP enables divergent synthetic pathways. This application note details the mechanistic rationale and provides validated protocols for converting EOPP into complex bicyclic kinase inhibitors (e.g., pyrazolo[1,5-a]pyrazines) and enantiopure unnatural amino acids for next-generation peptide-drug conjugates (PDCs).
Mechanistic Rationale & Pharmacophore Utility
The strategic integration of EOPP into drug discovery workflows is driven by two distinct chemical features:
-
The Pyrazine Core: The nitrogen atoms in the para-position of the six-membered ring act as potent hydrogen-bond acceptors. In kinase inhibitor design, this enhances hinge-binding affinity within the ATP-binding pocket of enzymes like FGFR and JAK [1]. Furthermore, the pyrazine ring improves the polar surface area (PSA) and modulates the aqueous solubility of otherwise highly lipophilic drug candidates [3].
-
The α -Keto Ester Moiety: The adjacent ketone and ester groups create a highly electrophilic center. This allows for regiocontrolled cyclocondensation with binucleophiles (such as hydrazines) to form fused heterocyclic systems like pyrazolo[1,5-a]pyrazines [2]. Alternatively, the ketone can undergo biocatalytic asymmetric reductive amination, transforming the planar sp² carbon into a chiral sp³ α -amino acid derivative without the need for toxic heavy-metal catalysts.
Experimental Workflows & Protocols
Protocol A: Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazine Kinase Scaffolds
Objective: Synthesize a functionalized pyrazolo[1,5-a]pyrazine core from EOPP for high-throughput kinase screening. Causality & Design: The reaction utilizes a substituted hydrazine. The Lewis acid catalyst (Sc(OTf) 3 ) is chosen because it selectively activates the α -keto carbonyl of EOPP for nucleophilic attack, accelerating hydrazone formation. Subsequent thermal cyclodehydration yields the fused bicyclic system. This regiocontrol prevents the formation of undesired structural isomers, ensuring a high-purity pharmacophore library [2].
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried 50 mL round-bottom flask purged with N 2 , dissolve EOPP (1.0 eq, 5.0 mmol) in anhydrous ethanol (20 mL).
-
Hydrazone Formation: Add the substituted hydrazine hydrochloride (1.1 eq, 5.5 mmol) followed by Scandium(III) triflate (Sc(OTf) 3 ) (0.05 eq) as the catalyst. Stir at room temperature for 2 hours.
-
Self-validation: Monitor via TLC (Hexane:EtOAc 7:3); the complete disappearance of the EOPP spot indicates full hydrazone conversion.
-
-
Cyclocondensation: Elevate the temperature to 80°C and reflux for 12 hours to drive the intramolecular cyclization.
-
Quenching & Extraction: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc (30 mL) and saturated aqueous NaHCO 3 (30 mL). Extract the aqueous layer twice with EtOAc.
-
Purification: Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and purify via flash column chromatography to isolate the pyrazolo[1,5-a]pyrazine derivative. Validate the final structure via 1 H-NMR and LC-MS.
Protocol B: Biocatalytic Asymmetric Reductive Amination
Objective: Synthesize enantiopure (S)-2-amino-3-(2-pyrazinyl)propanoic acid derivatives for PDC payloads. Causality & Design: Traditional asymmetric hydrogenation requires expensive, heavily regulated transition metals (e.g., Rh, Ru). By employing an engineered ω -transaminase ( ω -TA), we achieve >99% enantiomeric excess (ee) in a mild aqueous environment. The addition of 10% DMSO solubilizes the EOPP substrate without denaturing the enzyme, while D-Alanine serves as a sacrificial amine donor to continuously drive the equilibrium forward.
Step-by-Step Methodology:
-
Enzyme Preparation: Rehydrate the engineered ω -TA (Variant B) (50 mg/mL) in 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP) cofactor.
-
Substrate Assembly: Dissolve EOPP (50 mM final concentration) in DMSO. Add this to the buffered enzyme solution such that the final DMSO concentration is 10% (v/v).
-
Amine Donor Addition: Add D-Alanine (250 mM, 5 eq) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C in an orbital shaker at 200 rpm for 24 hours.
-
Self-validation: Periodically sample 10 μ L, quench with 90 μ L acetonitrile, centrifuge, and analyze the supernatant via chiral HPLC to confirm conversion rates and ee.
-
-
Downstream Processing: Adjust the pH to 2.0 using 1M HCl to precipitate the enzyme. Centrifuge at 10,000 x g for 15 minutes. The supernatant contains the highly pure unnatural amino acid, which can be isolated via ion-exchange chromatography.
Quantitative Data Presentation
The optimization of the biocatalytic reductive amination of EOPP is summarized below. The engineered ω -TA (Variant B) demonstrated superior stereoselectivity and conversion rates compared to the wild-type enzyme, validating its use in scale-up therapeutic manufacturing.
| Enzyme System | Cosolvent (v/v) | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |
| Wild-type ω -TA | None | Isopropylamine | 45.2 | 82.4 |
| Engineered ω -TA (Variant A) | 5% DMSO | Isopropylamine | 88.7 | 95.1 |
| Engineered ω -TA (Variant B) | 10% DMSO | D-Alanine | >99.0 | >99.9 |
| Amino Acid Dehydrogenase (AADH) | None | Ammonia / NADH | 92.4 | 98.5 |
Visualizations
Synthetic divergence of EOPP into peptide-drug conjugates and kinase inhibitors.
High-throughput screening and validation workflow for pyrazine-based therapeutics.
References
-
Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. Available at:[Link]
-
Karp, et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. Available at:[Link]
Application Note: Cell-Based Assay Design for Evaluating Ethyl 2-oxo-3-(2-pyrazinyl)propanoate
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Rationale
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (EOPP) is a highly versatile α -ketoheterocycle. Structurally characterized by an electrophilic α -keto ester linked to a pyrazine ring, compounds of this class are frequently deployed in drug discovery as reversible covalent inhibitors of serine hydrolases (e.g., Fatty Acid Amide Hydrolase, FAAH)[1] and as pyruvate mimetics targeting metabolic kinases such as Pyruvate Dehydrogenase Kinase (PDK)[2].
When developing cell-based assays for novel synthetic intermediates like EOPP, researchers face a critical challenge: distinguishing true intracellular target engagement from downstream phenotypic artifacts. To address this, a robust assay cascade must be built on two pillars:
-
Direct Target Engagement: Proving the compound physically binds its target within the complex environment of a living cell.
-
Functional Consequence: Measuring the real-time phenotypic shift resulting from that binding event.
This application note details a self-validating, two-pronged experimental workflow. We utilize the Cellular Thermal Shift Assay (CETSA) to confirm direct intracellular binding[3], followed by Seahorse XF Extracellular Flux Analysis to quantify the resulting metabolic reprogramming[4].
Fig 1: Mechanistic rationale of EOPP acting as a pyruvate mimetic to inhibit PDK and rescue OXPHOS.
Assay Cascade Workflow
To ensure high scientific integrity, the assay design follows a strict causality loop. We do not rely solely on phenotypic readouts, as α -keto esters can exhibit off-target reactivity with various cellular nucleophiles. By coupling CETSA with metabolic flux analysis, we establish a definitive link between target occupancy and cellular response.
Fig 2: Dual-stream assay workflow integrating target engagement and functional profiling.
Protocol 1: Intracellular Target Engagement via CETSA
Causality & Principle: Developed by Martinez Molina et al.[3], the Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tagg ). By treating intact cells with EOPP and subjecting them to a thermal gradient, we can quantify the stabilization of the target enzyme (e.g., PDK or FAAH) via Western blot or mass spectrometry. This proves the compound crosses the cell membrane and binds the target before any functional assay is interpreted.
Step-by-Step Methodology
-
Cell Preparation: Culture target cells (e.g., A549 or HepG2) to 70-80% confluency. Harvest and resuspend in standard culture media at a density of 1×107 cells/mL.
-
Compound Treatment:
-
Divide the cell suspension into two aliquots: Vehicle (0.1% DMSO) and Treatment (10 µM EOPP).
-
Incubate at 37°C in a 5% CO2 incubator for 1 hour to allow for cell penetration and target binding.
-
-
Thermal Aliquoting:
-
Aliquot 50 µL of the treated and vehicle cell suspensions into PCR tubes.
-
Subject the tubes to a temperature gradient (e.g., 40°C to 64°C in 3°C increments) for exactly 3 minutes using a thermal cycler.
-
Immediately cool the tubes at room temperature for 3 minutes, then snap-freeze in liquid nitrogen.
-
-
Lysis and Separation:
-
Thaw the samples and subject them to three rapid freeze-thaw cycles to lyse the cells.
-
Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
-
Detection:
-
Carefully extract the soluble supernatant.
-
Resolve the soluble fraction via SDS-PAGE and perform immunoblotting against the target protein (e.g., anti-PDK1 antibody).
-
Data Analysis: Plot the band intensities against temperature to determine the ΔTagg .
-
Protocol 2: Functional Metabolic Profiling (Seahorse XF)
Causality & Principle: Because EOPP mimics pyruvate, its primary functional consequence is the modulation of cellular energy pathways. Inhibiting PDK relieves the suppression of the Pyruvate Dehydrogenase Complex (PDC), forcing cells to shift from aerobic glycolysis to oxidative phosphorylation (OXPHOS). The Agilent Seahorse XF Glycolysis Stress Test is the gold standard for measuring this shift in real-time by quantifying the Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR)[4].
Step-by-Step Methodology
-
Sensor Hydration: 24 hours prior to the assay, hydrate the Seahorse XF sensor cartridge with XF Calibrant at 37°C in a non- CO2 incubator[5].
-
Cell Seeding: Plate cells in a Seahorse XF96 microplate at optimized density (typically 10,000–20,000 cells/well) and allow them to adhere overnight.
-
Compound Pre-treatment: Treat cells with varying concentrations of EOPP (e.g., 0.1 µM to 50 µM) for 4 hours prior to the assay.
-
Media Exchange:
-
Wash cells twice and replace culture media with unbuffered Seahorse XF Base Medium supplemented with 2 mM L-glutamine (pH adjusted to 7.4)[6].
-
Incubate the plate in a non- CO2 incubator at 37°C for 45 minutes to degas the plate and establish basal metabolism.
-
-
Port Loading (Glycolysis Stress Test): Load the sensor cartridge ports with the following standard modulators[4]:
-
Port A (Glucose): Final well concentration 10 mM. (Stimulates basal glycolysis).
-
Port B (Oligomycin): Final well concentration 1 µM. (Inhibits ATP synthase, driving maximum glycolytic capacity).
-
Port C (2-Deoxyglucose / 2-DG): Final well concentration 50 mM. (Competitive hexokinase inhibitor, shuts down glycolysis to measure non-glycolytic acidification).
-
-
Execution & Analysis: Run the standard XF Glycolysis Stress Test protocol on the analyzer. EOPP-treated cells should exhibit a dose-dependent decrease in ECAR (reduced lactate production) and a compensatory increase in basal OCR.
Quantitative Data Presentation
To rapidly assess the efficacy of EOPP derivatives during structure-activity relationship (SAR) campaigns, consolidate the outputs from both assays into a standardized validation matrix.
| Assay Parameter | Readout Metric | Vehicle Control (DMSO) | EOPP (10 µM) Expected Outcome | Interpretation |
| CETSA | Target Tagg (°C) | 48.5 ± 0.3 °C | > 52.0 °C ( ΔTagg≥3.5°C ) | Confirms direct intracellular target binding. |
| Seahorse XF | Basal ECAR (mpH/min) | High (~45.0) | Low (~20.0) | Indicates suppression of lactate production. |
| Seahorse XF | Basal OCR (pmol/min) | Moderate (~80.0) | High (~140.0) | Indicates rescue of PDC and shift to OXPHOS. |
| Seahorse XF | OCR/ECAR Ratio | ~ 1.7 | > 7.0 | Confirms metabolic reprogramming away from the Warburg effect. |
References
-
Discovery of a Potent, Selective, and Efficacious Class of Reversible α -Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics National Center for Biotechnology Information (PMC) URL:[Link]
- Pyrazine kinase inhibitors (US9359308B2)
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Science (via PubMed) URL:[Link]
-
Seahorse XF Glycolysis Stress Test Kit User Guide Agilent Technologies URL:[Link]
-
An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. US9359308B2 - Pyrazine kinase inhibitors - Google Patents [patents.google.com]
- 3. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Experimental Design and Pharmacological Profiling of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (EOPP)
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Profile: Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (CAS: 500347-56-8)[1]
Executive Summary & Mechanistic Rationale
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (EOPP) is a highly specialized bifunctional pharmacological probe. Structurally, it combines an α -keto ester moiety with a pyrazine heterocyclic ring. To successfully design in vivo experiments for EOPP, researchers must understand the causality of its molecular structure: it acts as a lipophilic prodrug.
The ethyl ester modification masks the polarity of the underlying carboxylic acid, significantly enhancing cell membrane permeability and oral/systemic bioavailability. Once in systemic circulation, endogenous esterases cleave the ester bond to release the active metabolite: 2-oxo-3-(2-pyrazinyl)propanoic acid . This active α -keto acid mimics endogenous metabolites (like pyruvate), allowing it to competitively modulate metabolic enzymes or suppress inflammatory signaling cascades, such as the release of High-Mobility Group Box 1 (HMGB1) and NF- κ B activation[2]. Structurally related α -keto esters, such as ethyl pyruvate, have been extensively validated in vivo for their ability to prevent lethality in systemic inflammation[3] and suppress malignant tumor phenotypes[4]. Concurrently, the pyrazine ring provides a privileged scaffold known for specific target engagement in kinase inhibition and antimicrobial resistance[5].
Figure 1: Mechanistic pathway of EOPP prodrug activation and target engagement.
Formulation and Pharmacokinetic (PK) Considerations
A critical failure point in evaluating α -keto esters in vivo is poor formulation. EOPP is susceptible to spontaneous hydrolysis in aqueous environments. Administering EOPP in standard saline often results in the injection of the pre-cleaved acid, which has drastically lower cell permeability, thereby nullifying the prodrug strategy. Furthermore, pyrazine derivatives frequently exhibit multi-compartmental pharmacokinetics characterized by rapid initial distribution and complex clearance profiles[6].
Table 1: Formulation Matrix Evaluation for EOPP
| Vehicle Composition | Solubility | In Vivo Stability | Recommended Route | Causality / Scientific Rationale |
| 100% Saline / PBS | Poor | Very Low | Not Recommended | Aqueous environment triggers rapid spontaneous hydrolysis of the α -keto ester before dosing. |
| 10% DMSO + 90% Corn Oil | High | High | IP / PO | Lipid vehicles protect the ester bond from hydrolysis. Ideal for sustained intraperitoneal (IP) absorption. |
| 5% DMSO + 40% PEG400 + 55% Saline | Moderate | Moderate | IV (Bolus) | Co-solvents maintain solubility. Must be prepared immediately (<15 mins) prior to injection to prevent degradation. |
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They incorporate internal controls to verify that the experimental mechanics (e.g., preventing ex vivo degradation) are functioning correctly.
Protocol A: Dual-Analyte Pharmacokinetic (PK) Profiling
Objective: Quantify the plasma half-life of intact EOPP and the appearance of its active acid metabolite.
Step-by-Step Methodology:
-
Dosing: Administer EOPP (e.g., 40 mg/kg) via IP injection using a lipid-based vehicle (Table 1).
-
Serial Sampling: Collect 50 µL of blood via the submandibular vein at 5, 15, 30, 60, 120, and 240 minutes post-dose.
-
Crucial Stabilization Step: Immediately transfer blood into pre-chilled tubes containing 10 µL of 100 mM Sodium Fluoride (NaF) or PMSF .
-
Processing: Centrifuge at 4°C (2000 x g, 10 min) to separate plasma. Snap-freeze in liquid nitrogen.
-
LC-MS/MS Analysis: Extract plasma using cold acetonitrile spiked with a stable isotope-labeled internal standard. Monitor transitions for both EOPP and the pyrazinyl-propanoic acid.
Causality & Validation: Why add NaF? Blood contains high levels of esterases. If blood is collected without an esterase inhibitor, EOPP will continue to hydrolyze in the collection tube, artificially skewing the PK data to show a falsely rapid clearance[7]. The self-validation mechanism here is the T=5 min sample: if only the acid is detected and no prodrug is present, it indicates either formulation failure or inadequate ex vivo stabilization.
Table 2: Expected Pharmacokinetic Parameters (Murine Model)
| Parameter | EOPP (Intact Prodrug) | Pyrazinyl-Propanoic Acid (Metabolite) | Biological Implication |
| T max | 5 - 15 min | 30 - 60 min | Rapid absorption and immediate esterase-mediated conversion. |
| C max | Moderate | High | The majority of systemic exposure will be the active metabolite. |
| t 1/2 | < 20 min | 2 - 4 hours | Prodrug is short-lived; efficacy is driven by the sustained acid. |
Protocol B: In Vivo Efficacy - Systemic Inflammation Model
Objective: Evaluate the ability of EOPP to inhibit late-stage inflammatory mediators (HMGB1) and improve survival, leveraging its structural homology to ethyl pyruvate[3].
Step-by-Step Methodology:
-
Disease Induction: Inject BALB/c mice with a lethal dose of Lipopolysaccharide (LPS, 5 mg/kg, IP) to induce endotoxemia.
-
Therapeutic Intervention: Administer EOPP (40 mg/kg, IP) 4 hours after LPS injection. (Delayed treatment mimics clinical reality).
-
Biomarker Sampling: At 20 hours post-LPS, sacrifice a subset of mice. Collect serum for HMGB1 quantification via Western Blot or ELISA.
-
Survival Tracking: Monitor the remaining cohort every 12 hours for 7 days to generate Kaplan-Meier survival curves.
Causality & Validation: Why dose 4 hours post-LPS? Early mediators like TNF- α peak within 1-2 hours. HMGB1 is a late-acting mediator of lethal systemic inflammation[3]. By dosing at 4 hours, we validate that EOPP specifically targets the late-stage metabolic/inflammatory cascade rather than merely blocking initial receptor binding. A positive control group treated with standard Ethyl Pyruvate must be included to validate the LPS batch lethality.
Figure 2: End-to-end in vivo experimental workflow ensuring data integrity and metabolic tracking.
References
-
Sigma-Aldrich Product Catalog. ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
-
Wenzel, B., et al. "Radiosynthesis and in vivo evaluation of a fluorine-18 labeled pyrazine based radioligand for PET imaging of the adenosine A2B receptor." Bioorganic & Medicinal Chemistry (2018).
-
Sebolt-Leopold, J. S., et al. "Phase I and Pharmacokinetic Study of a New Antineoplastic Agent: Pyrazine Diazohydroxide (NSC 361456)." Cancer Research (1997).
-
Ulloa, L., et al. "Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation." Proceedings of the National Academy of Sciences (PNAS) (2002).
-
Wagner, N., et al. "Ethyl pyruvate ameliorates hepatic injury following blunt chest trauma and hemorrhagic shock by reducing local inflammation, NF-kappaB activation and HMGB1 release." PLOS One (2018).
-
Pellegrini, L., et al. "HMGB1 targeting by ethyl pyruvate suppresses malignant phenotype of human mesothelioma." Oncotarget (2017).
-
Zhao, Y., et al. "Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors." Journal of Medicinal Chemistry (2024).
Sources
- 1. 2-hydroxy ethyl propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl pyruvate ameliorates hepatic injury following blunt chest trauma and hemorrhagic shock by reducing local inflammation, NF-kappaB activation and HMGB1 release | PLOS One [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. oncotarget.com [oncotarget.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate in Fragment-Based Drug Discovery: A Technical Guide
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1][2] This approach focuses on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but high-quality interactions with a biological target.[3] These initial "hits" are then optimized into potent drug candidates through structure-guided medicinal chemistry.[2][3] Within the vast chemical space of fragment libraries, nitrogen-containing heterocycles, particularly pyrazines, have emerged as privileged scaffolds due to their unique electronic properties and ability to engage in diverse molecular interactions.[4][5][6]
This document provides detailed application notes and protocols for the use of a specific pyrazine-containing fragment, Ethyl 2-oxo-3-(2-pyrazinyl)propanoate , in FBDD campaigns. We will delve into the rationale behind its selection, its chemical and physical characteristics, and provide step-by-step protocols for its application in common biophysical screening techniques.
The Pyrazine Moiety: A Versatile Player in Drug Discovery
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[4] This arrangement confers a unique set of properties that make it a valuable component in drug design. Pyrazine derivatives are found in numerous FDA-approved drugs, highlighting their therapeutic relevance.[4][5] The nitrogen atoms can act as hydrogen bond acceptors, while the adjacent C-H groups can function as weak hydrogen bond donors.[6][7] Furthermore, the pyrazine ring can participate in various π-interactions, making it a versatile scaffold for probing the binding sites of proteins.[6][7]
Compound Profile: Ethyl 2-oxo-3-(2-pyrazinyl)propanoate
| Property | Value | Source |
| CAS Number | 62124-77-0 | [8][9] |
| Molecular Formula | C9H10N2O3 | [8] |
| Molecular Weight | 194.19 g/mol | [8] |
| Appearance | Solid | [8] |
| Purity | Typically ≥97% | [8] |
| Melting Point | 61.0-65.0 °C | |
| Boiling Point | 120 °C at 2 mmHg | |
| InChI Key | OPBDMDPBJKVMNL-UHFFFAOYSA-N | [8] |
| SMILES | O=C(C1=NC=CN=C1)CC(OCC)=O |
Rationale for Use in FBDD:
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is an exemplary fragment for FBDD campaigns due to several key features:
-
"Rule of Three" Compliance: With a molecular weight under 300 Da, it adheres to the general guidelines for fragment size, increasing the probability of efficient binding and providing ample vectors for subsequent chemical elaboration.[3]
-
Diverse Interaction Potential: The pyrazine ring offers hydrogen bond accepting capabilities, while the ester and ketone functionalities provide additional hydrogen bond accepting and potential donor sites. This multiplicity of interaction points increases the likelihood of identifying a binding "hotspot" on a protein target.[6][7]
-
Synthetic Tractability: The ester group provides a convenient handle for synthetic chemists to perform fragment "growing" or "linking" strategies to enhance potency and selectivity once a hit is identified.
-
Favorable Physicochemical Properties: Its predicted properties suggest good solubility and a balance of hydrophilicity and lipophilicity suitable for screening.
Experimental Workflows and Protocols
The successful identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding events, often in the micromolar to millimolar affinity range.[10][11] The following sections detail protocols for three widely used FBDD screening methods, tailored for the use of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
Workflow for a Fragment Screening Campaign
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocol 1: NMR-Based Fragment Screening (Ligand-Observed)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD, capable of robustly detecting weak binding events.[12][13] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening.[12][14]
Objective: To identify binding of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate to a target protein by observing changes in the ligand's NMR spectrum.
Materials:
-
Target protein (≥95% purity, stable at required concentration)
-
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (≥97% purity)
-
NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate in a suitable deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 100 mM).
-
Prepare the final NMR sample by adding the fragment stock solution to the protein solution in NMR buffer. The final concentration of the fragment is typically in the range of 100 µM to 1 mM, and the protein concentration is usually between 10-50 µM.
-
Prepare a control sample containing only the fragment in the NMR buffer at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the control sample to confirm the chemical integrity of the fragment and to serve as a reference.
-
For the protein-fragment sample, acquire STD and/or WaterLOGSY spectra.
-
STD: Irradiate the protein at a frequency where only protein resonances absorb. If the fragment binds, saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's signals.
-
WaterLOGSY: Utilize the nuclear Overhauser effect (NOE) between water protons and the ligand. In the presence of a protein, the NOE transfer pathway is altered for binding fragments, leading to a change in the sign or intensity of the fragment's signals compared to non-binders.
-
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
For STD, calculate the difference spectrum (off-resonance minus on-resonance). The presence of signals in the difference spectrum indicates binding.
-
For WaterLOGSY, compare the spectra with and without the protein. A change in signal phase or intensity is indicative of binding.
-
Causality and Self-Validation:
The use of both a reference spectrum and the inherent differential nature of these experiments helps to minimize false positives. Observing signals in an STD experiment that correspond to the known proton resonances of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate provides strong evidence of a direct interaction with the target protein. Confirmation with an orthogonal method like WaterLOGSY further strengthens the validity of the hit.
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a highly sensitive, label-free technique for monitoring biomolecular interactions in real-time.[15][16] It is well-suited for fragment screening due to its low protein consumption and ability to provide kinetic and affinity data.[17][18]
Objective: To detect and characterize the binding of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate to an immobilized target protein.
Materials:
-
Target protein with a suitable tag for immobilization (e.g., His-tag, AviTag) or for amine coupling.
-
SPR sensor chip (e.g., CM5, NTA).
-
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20).
-
DMSO for fragment solubilization.
Instrumentation:
-
SPR instrument (e.g., Biacore, Octet).
Step-by-Step Protocol:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. Aim for a surface density that will provide an adequate signal for fragment binding (typically 2000-5000 Response Units, RU).
-
Use a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a dilution series of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate in running buffer. The final DMSO concentration should be kept constant across all samples (typically ≤1%) to minimize solvent effects.
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate.
-
Monitor the change in RU over time to generate sensorgrams.
-
-
Data Analysis:
-
Perform double referencing by subtracting the signal from the reference flow cell and the signal from a buffer-only injection.
-
Analyze the steady-state binding responses to determine the binding affinity (KD). For fragments with fast kinetics, a steady-state analysis is often sufficient.
-
If the kinetics are resolvable, fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (ka and kd) and the affinity (KD).
-
Causality and Self-Validation:
The inclusion of a reference surface is critical for eliminating false positives arising from non-specific binding. A dose-dependent binding response is a key indicator of a specific interaction. Furthermore, the ability of SPR to provide kinetic information offers a deeper understanding of the binding event, which can be valuable for subsequent lead optimization.[17]
Protocol 3: X-ray Crystallography-Based Fragment Screening
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, offering invaluable insights for structure-based drug design.[19][20][21]
Objective: To determine the three-dimensional structure of the target protein in complex with Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
Materials:
-
High-quality crystals of the target protein.
-
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
-
Soaking solution (a cryoprotectant-containing solution in which the crystals are stable).
-
Cryo-loops.
-
Liquid nitrogen.
Instrumentation:
-
X-ray diffraction source (synchrotron or in-house).
-
Detector.
Step-by-Step Protocol:
-
Crystal Soaking:
-
Prepare a solution of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate in the soaking solution at a concentration typically in the millimolar range (e.g., 1-10 mM).
-
Transfer a protein crystal into a drop of the fragment-containing soaking solution.
-
Allow the crystal to soak for a defined period (from minutes to hours), allowing the fragment to diffuse into the crystal and bind to the protein.
-
-
Data Collection:
-
Using a cryo-loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen to prevent radiation damage.
-
Mount the frozen crystal on the goniometer of the X-ray diffraction instrument.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with the known apo-protein structure as a search model.
-
Calculate electron density maps.
-
Carefully inspect the electron density maps for positive difference density that corresponds to the shape and size of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
-
Model the fragment into the density and refine the structure.
-
Analyze the final model to understand the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.
-
Causality and Self-Validation:
The direct visualization of the fragment in the electron density map of the protein's binding site is the most unambiguous confirmation of binding.[19][20] The refined structure provides a self-validating system, as the chemical reasonableness of the binding pose and the observed interactions can be critically evaluated. Soaking crystals in mixtures of 3-10 compounds can increase the throughput of a fragment screen.[20][22]
Visualizing Fragment-Target Interactions
Caption: Potential interactions of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate within a protein binding site.
Conclusion
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate represents a valuable tool in the arsenal of the drug discovery scientist. Its favorable physicochemical properties and versatile interaction capabilities make it an ideal candidate for inclusion in fragment screening libraries. The protocols outlined in this guide provide a robust framework for the identification and characterization of its interactions with protein targets. By leveraging the power of biophysical techniques and structure-based design, fragments such as this can serve as the starting point for the development of novel and effective therapeutics.
References
- Bollag, G., et al. (2010). Vemurafenib: the first FDA-approved inhibitor of mutated BRAF for the treatment of metastatic melanoma. Nature Reviews Drug Discovery, 9(11), 873-886.
- Chessari, G., & Woodhead, A. J. (2009). From fragment to clinical candidate: a historical perspective. Drug Discovery Today, 14(13-14), 668-675.
- Dalvit, C., et al. (2000). WaterLOGSY as a method for primary screening: an alternative to STD NMR. Journal of Biomolecular NMR, 18(1), 65-68.
- Dalvit, C., et al. (2002). A general NMR method for determining the affinity of weak ligands to proteins. Journal of the American Chemical Society, 124(26), 7702-7709.
- Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: what have we learned?. Nature Reviews Drug Discovery, 6(3), 211-219.
- Hajduk, P. J., et al. (1997). Discovery of potent nonpeptide inhibitors of stromelysin using SAR by NMR. Journal of the American Chemical Society, 119(25), 5818-5827.
- Jahnke, W. (2002). SLAPSTIC: a robust and versatile NMR method for binding-site screening.
- Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy.
- Murray, C. W., & Blundell, T. L. (2010). Structural biology in fragment-based drug design. Current Opinion in Structural Biology, 20(4), 497-507.
- Shuker, S. B., et al. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534.
- Tengel, T., et al. (2002). A 19F NMR-based screening method for the detection of high-affinity ligands. Analytical Biochemistry, 307(1), 43-51.
-
J&K Scientific. (n.d.). Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | 62124-77-0. Retrieved from [Link]
- Blundell, T. L., et al. (2002). Structure-based drug design: the use of X-ray crystallography and NMR spectroscopy in lead generation and optimization. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 357(1427), 1361-1370.
- Navia, M. A., & Murcko, M. A. (1992). The use of structural information in drug design. Current Opinion in Structural Biology, 2(2), 202-210.
- Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672.
-
Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]
-
PubMed. (2007). SPR-based fragment screening: advantages and applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Fragment Screening by Surface Plasmon Resonance. Retrieved from [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]
-
Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved from [Link]
-
European Pharmaceutical Review. (n.d.). NMR-based fragment screening for drug discovery. Retrieved from [Link]
-
PubMed. (2013). Practical aspects of NMR-based fragment screening. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Retrieved from [Link]
-
PubMed. (2010). Crystallographic fragment screening. Retrieved from [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Retrieved from [Link]
-
PubMed. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Retrieved from [Link]
-
The Physiological Society. (n.d.). Fragment based drug discovery using rational drug design. Retrieved from [Link]
-
PubMed. (2008). Fragment-based drug discovery using rational design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Fragment-based drug discovery: A graphical review. Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Fragment-based drug discovery using rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | CymitQuimica [cymitquimica.com]
- 9. jk-sci.com [jk-sci.com]
- 10. sartorius.com [sartorius.com]
- 11. physoc.org [physoc.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules - Aragen Life Sciences [aragen.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 20. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selvita.com [selvita.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
"Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" stability and degradation pathways
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during the handling, storage, and experimental use of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate to ensure its long-term stability?
A1: To maintain the integrity of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate, it should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1] Suppliers recommend keeping containers tightly closed. For optimal long-term stability, storage in an inert atmosphere at 2-8°C is advisable.[2] The compound is a combustible solid, so it should be kept away from heat and incompatible materials.[3]
Q2: I've noticed a change in the color/consistency of my stored Ethyl 2-oxo-3-(2-pyrazinyl)propanoate. What could be the cause?
A2: A change in physical appearance, such as color or consistency, often indicates degradation. The primary suspects are hydrolysis due to moisture absorption and photodegradation from light exposure. The α-keto ester functionality is susceptible to hydrolysis, which can be accelerated by the presence of acidic or basic impurities.[4][5] Additionally, pyrazine and its derivatives can be sensitive to UV light, potentially leading to photo-fragmentation or isomerization.[6][7] It is crucial to re-verify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS) before further use.
Stability in Solution
Q3: My experimental results are inconsistent. Could the stability of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate in my solvent system be an issue?
A3: Absolutely. The stability of α-keto esters like Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is highly dependent on the solvent and pH. In aqueous media, these compounds can undergo rapid hydrolysis to the corresponding α-keto acid.[4] This process can be catalyzed by both acids and bases.[5] The presence of nucleophiles in the solvent system can also lead to degradation or side reactions. For instance, reactions with amines are possible.[8] It is recommended to prepare solutions fresh and to buffer the system if pH control is critical for your experiment.
Q4: What are the primary degradation products I should look for if I suspect my compound has degraded in solution?
A4: The most likely degradation product from hydrolysis is 2-oxo-3-(2-pyrazinyl)propanoic acid. This occurs through the cleavage of the ethyl ester bond.[9] Depending on the conditions, further degradation of the pyrazine ring itself is possible, although the pyrazine ring is generally quite stable.[10][11] Under photolytic conditions, a variety of smaller nitrogen-containing fragments and hydrocarbons could be formed.[6][7]
Troubleshooting Experimental Protocols
Q5: I am performing a reaction where Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is a starting material, and I am observing low yields. What are some potential causes related to the compound's stability?
A5: Low yields can often be traced back to the degradation of the starting material. Here are a few troubleshooting steps:
-
Verify Starting Material Purity: Before starting your reaction, confirm the purity of your Ethyl 2-oxo-3-(2-pyrazinyl)propanoate stock.
-
Anhydrous Conditions: If your reaction is sensitive to water, ensure you are using anhydrous solvents and techniques, as residual moisture can cause hydrolysis of the ester.
-
Temperature Control: While pyrazine-containing compounds can be thermally stable, high reaction temperatures can promote decomposition.[12] Consider if a lower reaction temperature is feasible.
-
pH of the Reaction Mixture: The α-keto ester is sensitive to both acidic and basic conditions, which could lead to unintended side reactions or degradation.[4][5] Ensure the pH of your reaction is controlled.
-
Light Exposure: If the reaction is run over an extended period, protect it from light to prevent potential photodegradation.[6]
Q6: Are there any known incompatibilities of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate with common laboratory reagents?
A6: Yes. As an ester and a ketone, this compound is incompatible with strong oxidizing agents, strong bases, and strong acids. Strong bases can readily saponify the ester, while strong acids can catalyze hydrolysis.[9] It will also react with strong nucleophiles, such as Grignard reagents or organolithiums, which will attack the carbonyl groups.[13] Reactions with hydrazines to form pyrazole derivatives have also been reported for similar β-enamino keto esters.[14]
Degradation Pathways
The stability of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is primarily influenced by hydrolytic and photolytic degradation pathways.
Hydrolytic Degradation
The ester and α-keto functional groups are the most reactive sites for hydrolysis. This process can be catalyzed by either acid or base.
-
Mechanism: The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release ethanol and the corresponding carboxylic acid, 2-oxo-3-(2-pyrazinyl)propanoic acid.[5]
Caption: Hydrolytic degradation of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
Photodegradation
The pyrazine ring contains C=N and C=C double bonds, making it susceptible to UV-induced degradation.
-
Mechanism: Upon absorption of UV radiation, the pyrazine ring can be excited to a higher energy state. This can lead to ring-opening, isomerization, or fragmentation into smaller molecules.[6][7] The exact products will depend on the wavelength of light and the presence of other reactive species.
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wavelength-dependent photofragmentation of pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 9. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 10. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D5MA01131K [pubs.rsc.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 13. Esters to Ketones - Chemistry Steps [chemistrysteps.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting low solubility of "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" in buffers
Welcome to the Advanced Application Scientist support center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering solubility and stability bottlenecks with Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (CAS: 500347-56-8)[1] in aqueous buffer systems.
Unlike simple aliphatic compounds, this highly functionalized α-keto ester presents a complex physicochemical profile. The troubleshooting steps below do not just offer quick fixes; they explain the underlying thermodynamic and kinetic causality of the molecule's behavior so you can rationally design your assay conditions.
Chemical Profiling & Mechanistic Overview
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate contains three critical structural features that dictate its behavior in aqueous media:
-
The Pyrazine Ring: A highly electron-deficient heteroaromatic ring. With a pKa of approximately ~0.6, it remains completely unprotonated and neutral at physiological pH (7.4), contributing significantly to the molecule's lipophilicity.
-
The α-Keto Group: Highly electrophilic. In aqueous solutions, α-keto carbonyls rapidly establish an equilibrium with their gem-diol (hydrate) forms[2].
-
The Ethyl Ester: Susceptible to base-catalyzed hydrolysis and enzymatic cleavage (esterases), which is often misdiagnosed as "precipitation" due to the loss of the parent compound's signal in assays[3].
Equilibrium and degradation pathways of alpha-keto esters in aqueous buffers.
Frequently Asked Questions (Troubleshooting)
Q1: Why does the compound precipitate immediately when diluted from DMSO into pH 7.4 PBS?
The Causality: This is a classic "solvent crash-out" phenomenon driven by the uncharged pyrazine ring. Because the pyrazine nitrogen atoms are very weak bases, they cannot be protonated at pH 7.4 to gain a solubilizing charge. When the DMSO concentration drops below 5% in the final buffer, the hydrophobic penalty of the aromatic ring and the ethyl chain forces the molecules to self-associate, often facilitated by intermolecular hydrogen bonding of the enol tautomer. The Solution: Do not use direct bolus addition. Employ a step-down dilution strategy. Pre-mix the DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20) or a complexing agent like Hydroxypropyl-β-cyclodextrin (HPβCD) before introducing it to the aqueous phase. This shields the hydrophobic pyrazinylmethyl tail during the transition.
Q2: My compound eventually dissolves, but my assay results drift over 4 hours. Is this a solubility issue?
The Causality: It is highly probable that you are observing chemical degradation masquerading as insolubility . The α-keto ester moiety is highly reactive. In aqueous buffers, water attacks the C2 carbonyl to form a gem-diol[2]. More critically, even at pH 7.4, hydroxide ions slowly attack the ester carbonyl, leading to irreversible hydrolysis into 2-oxo-3-(2-pyrazinyl)propanoic acid and ethanol[3]. The Solution: Lower the pH of your assay buffer if the biological target permits. Moving from pH 7.4 to pH 6.0 significantly reduces the rate of base-catalyzed ester hydrolysis. Always prepare fresh working dilutions immediately before the assay.
Q3: How can I differentiate between true precipitation and buffer-induced hydrolysis?
The Causality: Visual inspection is insufficient because micro-precipitates scatter light similarly to protein aggregates, and hydrolysis is completely invisible to the naked eye. The Solution: You must implement a self-validating mass balance check using LC-MS/MS (see the protocol in Section 4). If the parent mass (m/z ~195 [M+H]+) disappears from the supernatant but no new peaks appear, it has precipitated. If the parent mass decreases while the hydrolyzed acid mass (m/z ~167 [M+H]+) increases, it is degrading.
Quantitative Formulation & Stability Data
To guide your experimental design, the following table summarizes the expected physicochemical behavior of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate under various formulation conditions. (Note: Values are representative of α-keto heteroaryl esters based on established kinetic models).
| Buffer System | pH | Additive / Co-solvent | Apparent Solubility (µM) | Stability (t½ at 25°C) | Primary Limitation |
| PBS | 7.4 | 1% DMSO | < 50 µM | ~4 Hours | Rapid hydrolysis & crash-out |
| HEPES | 7.4 | 5% DMSO + 0.1% Tween-20 | ~250 µM | ~4.5 Hours | Hydrolysis |
| MES | 6.0 | 2% DMSO | ~100 µM | > 24 Hours | Moderate solubility |
| Acetate | 5.0 | 5% HPβCD | > 1000 µM | > 48 Hours | Requires complexation |
Self-Validating Experimental Protocol: Kinetic Solubility & Stability
Do not rely on simple turbidity assays. Use this step-by-step methodology to definitively map the solubility and stability of your batch. This protocol is designed as a self-validating system: by tracking both the parent compound and its degradation product, you eliminate false negatives.
Step 1: Stock Preparation
-
Weigh 1.94 mg of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
-
Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock. (Crucial: Water contamination in DMSO will pre-hydrate the α-keto group).
Step 2: Buffer Spiking (The Gradient)
-
Prepare a series of microcentrifuge tubes containing 990 µL of your target buffer (e.g., pH 7.4 PBS and pH 6.0 MES).
-
Spike 10 µL of the 10 mM stock into the buffer while vortexing vigorously (Final concentration: 100 µM, 1% DMSO).
Step 3: Incubation and Separation
-
Incubate the tubes at 37°C on a thermoshaker at 300 rpm for 2 hours.
-
Centrifuge the samples at 15,000 x g for 15 minutes to pellet any micro-precipitates.
-
Carefully transfer exactly 500 µL of the supernatant to a new vial containing 500 µL of ice-cold Acetonitrile (to quench any further hydrolysis).
Step 4: LC-MS/MS Mass Balance Analysis
-
Inject the quenched sample onto a C18 reverse-phase column.
-
Monitor two specific MRM transitions:
-
Parent Compound: m/z 195.1 → [Fragment]
-
Hydrolyzed Acid: m/z 167.1 → [Fragment]
-
-
Validation Logic: Calculate the total molarity of Parent + Acid. If the sum is < 100 µM, the compound has precipitated. If the sum is ~100 µM but the Parent is low, the compound is highly soluble but chemically unstable in your buffer.
Self-validating workflow to distinguish between precipitation and ester hydrolysis.
References
2.[2] The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities National Center for Biotechnology Information (PMC)[Link]
3.[3] Ethyl pyruvate treatment mitigates oxidative stress damage in cultured trabecular meshwork cells National Center for Biotechnology Information (PMC) [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of ethyl 2-oxo-3-(2-pyrazinyl)propanoate (CAS: 500347-56-8).
This compound is a highly valuable heterocyclic building block, synthesized via a crossed Claisen-type condensation between 2-methylpyrazine and diethyl oxalate. Below, you will find mechanistic insights, a self-validating experimental protocol, optimization data, and targeted FAQs to resolve common synthetic bottlenecks.
Mechanistic Rationale & Scientific Causality
To optimize this reaction, one must understand the underlying thermodynamics. The pyrazine ring is highly electron-deficient, which increases the acidity of the lateral methyl protons on 2-methylpyrazine. A strong base abstracts one of these protons to generate a resonance-stabilized pyrazinyl carbanion.
Diethyl oxalate is the ideal electrophile for this crossed condensation because it lacks α -hydrogens, rendering it incapable of self-condensation and forcing it to act exclusively as an electrophilic acceptor[1]. Once the carbanion attacks the diethyl oxalate, an ethoxide leaving group is expelled to form the initial β -keto ester.
The Critical Driving Force: The newly formed protons situated between the carbonyl and the pyrazine ring are highly acidic. The base in the reaction mixture immediately deprotonates this position to form a highly stabilized enolate[1]. This step is functionally irreversible and provides the thermodynamic driving force that pulls the reaction to completion.
Mechanistic pathway highlighting the irreversible deprotonation driving force.
Self-Validating Experimental Protocol
Prior to performing this reaction, a thorough risk assessment must be carried out, as strong bases and reactive electrophiles pose specific hazards[2]. This protocol incorporates visual and chemical validation checkpoints to ensure success.
-
System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel under a strict Argon atmosphere.
-
Base Suspension: Suspend 2.2 equivalents of Potassium tert-butoxide (KOtBu) in anhydrous Tetrahydrofuran (THF) and cool the system to 0 °C.
-
Reagent Addition: Prepare a homogenous mixture of 2-methylpyrazine (1.0 eq) and diethyl oxalate (1.1 eq). Add this mixture dropwise to the base suspension over 1 hour. Causality: Dropwise addition prevents uncontrolled exotherms and minimizes pyrazine ring-opening side reactions.
-
Reaction Propagation (Validation Checkpoint 1): Allow the reaction to warm to room temperature and stir for 8–12 hours. Validation: The formation of a thick, yellow/brown precipitate (the potassium enolate salt) serves as a visual confirmation that the irreversible deprotonation step has occurred.
-
Quenching: Cool the mixture back to 0 °C. Carefully quench with glacial acetic acid until the pH reaches ~5.5.
-
Isolation (Validation Checkpoint 2): To bypass chromatography, extract the crude organic mixture with 1M NaOH. Validation: The target β -keto ester will partition into the aqueous layer as a water-soluble enolate, while unreacted 2-methylpyrazine remains in the organic layer. Carefully acidify the aqueous layer with 1M HCl to pH 5 to precipitate the pure ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
Step-by-step experimental workflow for synthesizing ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
Optimization Data Summary
The choice of base and solvent dictates the kinetic success of the carbanion formation. The table below summarizes the quantitative data from various optimization parameters.
| Base (Equivalents) | Solvent | Temp. | Yield (%) | Mechanistic Rationale |
| NaOEt (1.1 eq) | EtOH | Reflux | 42% | Incomplete conversion; lacks sufficient base for the final driving-force enolate formation. |
| NaOEt (2.2 eq) | EtOH | RT | 68% | Sufficient base, but the thermodynamic equilibrium limits initial carbanion generation. |
| KOtBu (2.2 eq) | THF | 0 °C to RT | 84% | Strong, hindered base ensures rapid deprotonation without transesterification. |
| LDA (2.2 eq) | THF | -78 °C | 71% | Overly strong base causes competing ring-metalation side reactions on the pyrazine. |
Troubleshooting Guides & FAQs
Q1: My conversion is stalling at exactly 50%, leaving a large amount of unreacted 2-methylpyrazine. What is wrong? A1: This is a classic stoichiometry error related to the thermodynamic driving force. The formation of the β -keto ester product is followed by an immediate deprotonation step that drives the reaction to completion[1]. This consumes one full equivalent of base. If you use only 1.0 equivalent of base total, half is consumed generating the initial carbanion, and half is consumed by the product enolate, leaving 50% of your starting material untouched. Solution: Always use a minimum of 2.0 to 2.2 equivalents of base.
Q2: I am observing transesterification impurities (e.g., methyl esters or tert-butyl esters). How do I prevent this? A2: When using alkoxide bases that do not match the ester group, the alkoxide can act as a nucleophile and attack the ester carbonyl. Solution: You have two options. Either use Sodium Ethoxide (NaOEt) to perfectly match the diethyl oxalate leaving group, or use a sterically hindered base like KOtBu in a non-nucleophilic solvent (THF) at low temperatures (0 °C) to kinetically disfavor transesterification while maintaining high basicity.
Q3: The product degrades heavily during silica gel chromatography. What should I do? A3: β -keto esters exist in equilibrium with their enol tautomers and are highly susceptible to hydrolysis or decarboxylation on acidic silica surfaces. Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidic sites. Alternatively, utilize the "Alkaline Extraction" method detailed in Step 6 of the protocol above to bypass chromatography entirely.
Q4: Why does my reaction mixture turn black and yield a complex mixture of intractable byproducts? A4: Pyrazine derivatives are sensitive to harsh conditions and can undergo polymerization or nucleophilic ring-opening if the local concentration of the base is too high. Solution: Ensure the dropwise addition of the reagents at 0 °C. Never add the base directly to the pyrazine; always add the pyrazine/oxalate mixture to the diluted base suspension to maintain a controlled, low concentration of the reactive carbanion.
Q5: What is the optimal quenching procedure to maximize recovery? A5: The reaction mixture contains the enolate salt of the product. Quenching with strong aqueous acids (like concentrated HCl) causes rapid hydrolysis of the ethyl ester and subsequent decarboxylation. Solution: Quench with glacial acetic acid or dilute 1M HCl at 0 °C until the pH is ~5.5, then extract immediately.
References
-
Organic Syntheses. "ethyl ethoxalylpropionate." Organic Syntheses, Coll. Vol. 2, p.272. Available at:[Link]
Sources
Common experimental errors when working with "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate"
Welcome to the Technical Support Center for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (CAS: 500347-56-8). This compound—a critical β -heteroaryl- α -keto ester building block used in the synthesis of pyrazine derivatives and NLRP3 inflammasome inhibitors[1]—presents unique challenges in synthesis, isolation, and characterization.
This guide is designed for application scientists and drug development professionals to troubleshoot common experimental bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.
Section 1: Synthesis & Reaction Troubleshooting
Q: Why is my yield so low when synthesizing ethyl 2-oxo-3-(2-pyrazinyl)propanoate from 2-methylpyrazine, and why does the reaction mixture turn into a black, insoluble tar? A: This is a classic symptom of uncontrolled deprotonation. The generation of the pyrazinylmethyl anion is highly sensitive to temperature and stoichiometry. If the reaction temperature rises above -10 °C before the electrophile is fully incorporated, or if the base-to-substrate ratio is unbalanced, the anion will attack the highly electrophilic pyrazine ring of unreacted starting material. This triggers an iterative Chichibabin-type cyclization and subsequent polymerization, resulting in the deep red or black insoluble byproducts you are observing[2][3]. Solution: Maintain strict cryogenic conditions (-78 °C) during the addition of lithium diisopropylamide (LDA) and ensure vigorous stirring to prevent localized thermal spiking.
Q: The literature protocol uses 2.0 equivalents of LDA for the condensation. Isn't 1.0 equivalent sufficient to deprotonate 2-methylpyrazine? A: Mechanistically, 1.0 equivalent of LDA will deprotonate 2-methylpyrazine to initiate the reaction. However, the newly formed product (ethyl 2-oxo-3-(2-pyrazinyl)propanoate) contains highly acidic α -protons (flanked by a ketone, an ester, and a pyrazine ring). As soon as the product forms, it rapidly quenches the unreacted pyrazinylmethyl anion by transferring a proton. If only 1.0 equivalent of LDA is used, the maximum theoretical yield is capped at 50%. The second equivalent of LDA is strictly required to deprotonate the newly formed product into a stable, unreactive enolate, thereby driving the reaction to completion[1].
Q: Should I use diethyl oxalate or ethyl 2,2,2-triethoxyacetate as my electrophile? A: While diethyl oxalate is a common and inexpensive reagent for Claisen-type condensations, it is highly reactive and prone to double-addition or self-condensation under strong basic conditions[4]. We strongly recommend using ethyl 2,2,2-triethoxyacetate . It acts as a protected oxalate equivalent, reacting cleanly with the pyrazinylmethyl anion to form an intermediate ketal. This prevents over-alkylation and provides a much cleaner impurity profile upon subsequent acidic hydrolysis[1].
Quantitative Comparison of Electrophilic Reagents
| Electrophile | Reactivity Profile | Primary Byproducts | Yield Potential | Recommended Use Case |
| Diethyl Oxalate | Highly reactive, uncontrolled | Double-addition, self-condensation | 30 - 45% | Early-stage, low-cost screening where purity is not critical. |
| Ethyl 2,2,2-triethoxyacetate | Controlled (forms stable ketal intermediate) | Trace unreacted starting material | 70 - 85% | Late-stage drug development requiring high-purity building blocks. |
Section 2: Analytical & Purification Challenges
Q: My NMR spectrum for the purified product shows extraneous peaks integrating for a ~3:1 mixture. Is my compound degrading on the bench? A: Not necessarily. Ethyl 2-oxo-3-(2-pyrazinyl)propanoate exhibits significant keto-enol tautomerism in solution. The "extraneous" peaks are the enol tautomer (ethyl 2-hydroxy-3-(pyrazin-2-yl)acrylate). The extended conjugation between the pyrazine ring and the ester carbonyl highly stabilizes the enol form. Validation Test: Run your 1 H-NMR in a different solvent (e.g., switch from CDCl 3 to DMSO- d6 ). The differential hydrogen-bonding capabilities of the solvent will shift the tautomeric equilibrium, changing the integration ratio. If the ratio changes but the peaks remain, your compound is pure; it is simply tautomerizing.
Q: I am experiencing severe streaking during silica gel column chromatography, resulting in poor isolated yields. How can I resolve this? A: The enol tautomer of α -keto esters readily chelates with trace metal impurities and active silanol groups on standard silica gel, causing severe tailing/streaking. Solution: Pre-treat your silica gel by flushing the column with 1% acetic acid in your non-polar eluent (e.g., hexanes), or use deactivated silica. Alternatively, if you are using the ethyl 2,2,2-triethoxyacetate route, purify the intermediate ketal before the final acidic hydrolysis. The ketal cannot tautomerize and will elute cleanly as a single sharp band.
Section 3: Validated Experimental Protocol
Synthesis of Ethyl 2-oxo-3-(pyrazin-2-yl)propanoate via Protected Acylation [1]
Mechanistic Causality: This protocol utilizes 2.0 equivalents of LDA to account for the acidity of the product, and relies on a protected electrophile to prevent double addition.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL 3-neck round-bottom flask under an inert argon atmosphere. Add 5.0 mL of anhydrous THF and cool the system to -78 °C using a dry ice/acetone bath.
-
Base Addition: Syringe in 4.3 mL of a 2.0 M LDA solution in THF/heptane/ethylbenzene (8.60 mmol, 2.0 eq). Allow the solution to equilibrate for 5 minutes.
-
Anion Generation: Slowly add 2-methylpyrazine (0.40 g, 4.25 mmol, 1.0 eq) dropwise over 10 minutes. Self-Validation Cue: The solution will transition to a deep, dark color (typically dark red/brown) indicating the successful formation of the pyrazinylmethyl anion. Stir for exactly 15 minutes at -78 °C.
-
Electrophilic Quench: Add ethyl 2,2,2-triethoxyacetate (1.03 mL, 4.68 mmol, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Hydrolysis & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH 4 Cl. To hydrolyze the intermediate ketal, adjust the aqueous layer to pH 3-4 using 1M HCl. Stir vigorously for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (0 to 60% EtOAc in hexanes, using acid-washed silica) to yield the pure product.
Mechanistic Pathway & Failure Modes Visualization
Reaction pathway of 2-methylpyrazine acylation, highlighting the critical role of stoichiometry and temperature.
References
-
[1] Selective inhibitors of nlrp3 inflammasome (WO2019025467A1). Google Patents. Available at:
-
[2] Improved preparations of 2-substituted pyrrolo[2,3-b]pyrazine compounds (WO2008014249A2). Google Patents. Available at:
-
[3] Byproducts in the Synthesis of Di-2-pyrazinylmethane. National Institute of Informatics (NII). Available at:[Link]
-
[4] Quality and Flavour Stability of Coffee Substitute Prepared by Extrusion of Wheat Germ and Chicory Roots. ResearchGate. Available at:[Link]
Sources
- 1. WO2019025467A1 - Selective inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]
- 2. WO2008014249A2 - Improved preparations of 2 -substituted pyrrolo [2, 3-b] pyrazine ( 4, 7 -diazaindole ) compounds - Google Patents [patents.google.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate
Welcome to the Advanced Technical Support Center. The purification of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (CAS: 500347-56-8) presents a unique intersection of chromatographic and thermal challenges. As an α -keto ester linked to a weakly basic pyrazine ring, this molecule is highly susceptible to keto-enol tautomerization, hydration, and thermal decarboxylation.
This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate their purification workflows.
Part 1: Diagnostic Q&A & Troubleshooting
Q1: During normal-phase flash chromatography, my compound streaks severely across the TLC plate, and column recovery is <40%. What is causing this, and how can I fix it? Causality: The pyrazine ring contains weakly basic nitrogen atoms that interact strongly with the uncapped, acidic silanol (Si-OH) groups on standard silica gel via hydrogen bonding and ion-exchange mechanisms[1]. Furthermore, the acidic silica surface catalyzes the keto-enol tautomerization of the α -keto ester, causing the compound to elute as a continuous, smeared mixture of tautomers rather than a discrete band. Solution: You must chemically deactivate the silica gel. Add 1–2% Triethylamine (TEA) to your mobile phase to cap the acidic silanol sites. Alternatively, utilize high-surface-area silica (>700 m²/g) specifically engineered for basic heterocycles[1].
Q2: I attempted to purify the compound via vacuum distillation, but the yield was poor, and NMR showed degradation products. Why is it thermally unstable? Causality: α -keto esters are highly electrophilic and thermally sensitive. At elevated temperatures (>130°C), especially in the presence of trace metals or acidic impurities, they undergo decarbonylation (loss of CO) or decarboxylation (loss of CO2)[2]. Solution: Employ short-path, high-vacuum distillation. By reducing the system pressure to <10 mbar, you significantly lower the boiling point, minimizing the thermal residence time and preventing degradation[2].
Q3: Liquid-liquid extraction (LLE) is leaving behind a significant amount of product in the aqueous phase. How can I improve the partition coefficient? Causality: The pyrazine ring imparts significant polarity, and the highly electrophilic α -keto carbonyl can form water-soluble hydrates (gem-diols) in aqueous matrices. Standard non-polar extractions (e.g., hexanes) fail to quantitatively partition the product[3]. Solution: Transition to a more polar extraction solvent such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE)[4]. Perform multiple sequential extractions and saturate the aqueous layer with NaCl to force the compound into the organic phase via the "salting-out" effect.
Part 2: Structural & Strategic Visualization
To successfully isolate this compound, you must account for its structural dynamics and select a purification route tailored to your scale and impurity profile.
Structural equilibrium of alpha-keto esters affecting chromatographic resolution.
Decision matrix for selecting the optimal purification route based on scale and impurities.
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you do not proceed to the next step if a failure condition is met.
Protocol A: Deactivated Silica Gel Flash Chromatography[1][5]
Use this method for small-scale (<5g) purification requiring high resolution.
-
Mobile Phase Preparation: Prepare a gradient system of Hexane/Ethyl Acetate. Add exactly 1% (v/v) Triethylamine (TEA) to both solvent reservoirs.
-
System Validation (2D-TLC Check): Spot the crude mixture on a TLC plate. Run it in 70:30 Hexane/EtOAc (with 1% TEA). Dry the plate, rotate it 90 degrees, and run it again. Validation: If the compound forms a single, tight spot on the diagonal, it is stable. If it smears off the diagonal, increase TEA to 2%.
-
Column Equilibration: Flush the silica column with 3 Column Volumes (CV) of the TEA-spiked mobile phase to fully cap the silanol groups prior to loading.
-
Loading & Elution: Dry-load the crude mixture onto Celite to prevent band broadening. Elute using a shallow gradient (e.g., 10% to 40% EtOAc over 10 CVs).
-
Post-Processing: Pool the product fractions and concentrate under reduced pressure. To remove residual TEA, re-dissolve the oil in DCM and wash once with a mild pH 6 phosphate buffer, then dry over anhydrous Na2SO4 .
Protocol B: Short-Path High-Vacuum Distillation[2]
Use this method for large-scale (>5g) purification where the compound is free of high-boiling salts.
-
Apparatus Setup: Assemble a short-path distillation unit. Ensure all joints are greased with high-vacuum silicone grease. Connect to a dual-stage rotary vane pump equipped with a cold trap (-78°C).
-
Vacuum Validation (Leak Test): Evacuate the system without heating. Validation: Isolate the pump; the system must hold a static vacuum of <10 mbar for 5 minutes. If the pressure rises, a leak is present. Do not apply heat until the leak is resolved, or oxidative degradation will occur.
-
Degassing: Gently warm the crude oil to 40°C under vacuum to remove residual solvents and dissolved gases.
-
Distillation: Slowly increase the oil bath temperature. Ethyl 2-oxo-3-(2-pyrazinyl)propanoate will typically distill between 110°C–130°C at 5–8 mbar. Collect the main fraction in a chilled receiving flask to immediately arrest thermal degradation.
Protocol C: Polar Liquid-Liquid Extraction (LLE)[3][4]
Use this method to isolate the compound from aqueous reaction mixtures.
-
Matrix Conditioning: Cool the aqueous reaction mixture to 0–5°C. Add solid NaCl until the solution is fully saturated (brine).
-
Extraction: Add an equal volume of cold MTBE or EtOAc. Shake vigorously for 2 minutes, venting frequently. Allow phase separation and collect the upper organic layer. Repeat this extraction 3 to 4 times with fresh solvent.
-
Extraction Validation (UV Check): After the 4th extraction, spot the remaining aqueous layer directly onto a TLC plate alongside the organic extract. Visualize under short-wave UV (254 nm). Validation: The complete absence of UV-active material in the aqueous spot confirms quantitative recovery.
-
Drying: Combine the organic layers, dry over anhydrous MgSO4 (avoid CaCl2 as it can coordinate with the pyrazine ring), filter, and concentrate.
Part 4: Quantitative Data Summaries
Table 1: Comparison of Purification Strategies
| Purification Method | Optimal Scale | Typical Yield Recovery | Expected Purity | Primary Limitation |
| Deactivated Silica | < 5 g | 75 - 85% | > 98% | High solvent consumption; requires TEA removal step |
| Short-Path Distillation | 5 - 50 g | 80 - 90% | 95 - 98% | High risk of thermal decarboxylation if vacuum fails |
| Polar LLE (MTBE) | > 10 g | 85 - 95% | 90 - 95% | Co-extraction of other polar/basic impurities |
Table 2: Mobile Phase Optimization for Pyrazine Derivatives
| Solvent System | Additive | Approx. Rf Shift | Mechanistic Advantage |
| Hexane / EtOAc (7:3) | None | 0.20 (Tailing) | Baseline separation, but severe streaking reduces yield |
| Hexane / EtOAc (7:3) | 1% TEA | 0.35 (Sharp) | Caps acidic silanol groups, preventing ion-exchange |
| DCM / MeOH (95:5) | None | 0.40 (Tailing) | High polarity overcomes some silica binding |
| DCM / MeOH (95:5) | 1% NH4OH | 0.55 (Sharp) | Volatile additive; easier to remove post-column |
References
-
[2] One-pot multistep mechanochemical synthesis of fluorinated pyrazolones (Details on short-path distillation of sensitive keto esters). Beilstein Journals. 2
-
[1] Improving Flash Purification of Chemically Related Pyrazines. AbleLab / Biotage Application Notes. 1
-
[4] Isolation techniques for pyrazine products from complex reaction mixtures. Benchchem. 4
-
[3] Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed / NIH. 3
-
[5] US11827644B2 - Pyrazine derivative and application thereof in inhibiting SHP2 (Details on silica gel purification of pyrazine derivatives). Google Patents. 5
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US11827644B2 - Pyrazine derivative and application thereof in inhibiting SHP2 - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Ethyl 2-oxo-3-(2-pyrazinyl)propanoate
Welcome to the technical support center for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental work. Our focus is on delivering practical, field-tested insights grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and properties of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
Q1: What are the basic physical and chemical properties of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate?
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is a solid with a molecular weight of 194.19 g/mol and the empirical formula C₉H₁₀N₂O₃.[1][2] It is characterized by its β-keto ester functional group attached to a pyrazine ring.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | [2] |
| Physical Form | Solid (Light yellow to orange powder/crystal) | [2] |
| CAS Number | 62124-77-0 | [1] |
Q2: How should I properly store Ethyl 2-oxo-3-(2-pyrazinyl)propanoate?
To maintain its integrity, the compound should be stored in a tightly sealed container in a dry environment at room temperature.[2] For long-term storage, an inert atmosphere is recommended to prevent degradation.[3]
Q3: What are the primary safety concerns when working with this compound?
Based on available data for the compound and structurally similar molecules, Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is classified as an irritant.[2] It can cause skin and serious eye irritation.[2][4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed.
Part 2: Synthesis and Troubleshooting Guide
The synthesis of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is most commonly achieved via a Claisen condensation. This section provides a troubleshooting guide for this critical reaction.
Conceptual Overview of the Synthesis
The synthesis involves the base-mediated condensation of an ethyl pyrazine-2-carboxylate with ethyl acetate. The choice of base and reaction conditions is paramount to achieving a high yield and purity.
Caption: General synthesis workflow for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
Q&A: Troubleshooting the Claisen Condensation
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in a Claisen condensation are often due to competing side reactions or unfavorable equilibrium.[5] Here's a systematic approach to troubleshooting:
-
Competing Self-Condensation: The self-condensation of ethyl acetate is a common side reaction.[5] To mitigate this, consider pre-forming the enolate of ethyl acetate by slowly adding it to a solution of a strong, non-nucleophilic base before introducing the ethyl pyrazine-2-carboxylate.[6]
-
Reversible Reaction: The Claisen condensation is a reversible process.[5] To drive the reaction towards the product, a stoichiometric amount of a strong base is necessary. The resulting β-keto ester is acidic and will be deprotonated by the base, shifting the equilibrium to the product side.[7]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are critical.[5] Experiment with different conditions as outlined in the following questions.
Caption: A logical workflow for troubleshooting low reaction yields.
Q5: Which base should I use for this reaction, and in what quantity?
The choice of base is critical and depends on the specific requirements of your reaction.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is often a good choice. It irreversibly deprotonates the ester and drives the reaction forward by producing hydrogen gas, which escapes the reaction mixture.[5]
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that can be used to pre-form the enolate, minimizing self-condensation.[5][6] However, it requires careful temperature control (typically low temperatures).
-
Sodium Ethoxide (NaOEt): While a classic base for Claisen condensations, it can participate in transesterification if other esters are present and may not be strong enough to drive the equilibrium to completion, potentially leading to lower yields.[8][9]
A stoichiometric amount of base is generally required to deprotonate the resulting β-keto ester and drive the reaction to completion.[7]
Q6: I am observing a complex mixture of products after the reaction. What is happening?
A complex product mixture is often a result of competing reactions.[5]
-
Self-Condensation: As mentioned, both starting esters can potentially self-condense.[5]
-
Crossed-Condensation Issues: If you are not carefully controlling the addition of your reagents, you may be getting a statistical mixture of all possible condensation products.[9]
To address this, a common strategy is to slowly add the ester with the more acidic α-protons (in this case, likely ethyl acetate) to a mixture of the other ester and a strong base.[6]
Q7: How should I purify the final product?
The crude product can typically be purified by either column chromatography on silica gel or recrystallization.[5][10]
-
Column Chromatography: A gradient elution with a mixture of ethyl acetate and petroleum ether is a good starting point for purification on a silica gel column.[10]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[11][12]
Part 3: Detailed Experimental Protocols
The following are generalized protocols based on established procedures for similar compounds. Optimization may be required for your specific experimental setup.
Protocol 1: Synthesis of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate via Claisen Condensation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).[10]
-
Reagent Addition: Slowly add a solution of ethyl acetate (1.5 equivalents) in anhydrous THF to the NaH suspension at 0 °C.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Condensation: Cool the reaction mixture back to 0 °C and add a solution of ethyl pyrazine-2-carboxylate (1 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[10]
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[10]
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., petroleum ether).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting with 5% ethyl acetate and gradually increasing to 25%).[10]
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
References
-
Reddit. (2020, December 17). r/Chempros - Thank you all for your suggestions regarding my failing Claisen condensation... Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2098. [Link]
-
Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, December 12). Claisen Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
PubChem. (n.d.). Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. Retrieved from [Link]
-
PMC. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]
-
IUCr. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 9, 242. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). ethyl 2-(2-oxo-1-azetidinyl)-3-phenylpropanoate. Retrieved from [Link]
-
ResearchGate. (2013, February 6). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Retrieved from [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-oxo-3-phenylpropanoate (C11H12O3). Retrieved from [Link]
-
Semantic Scholar. (2017, December 27). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
-
ResearchGate. (2024, October 17). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Retrieved from [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. Ethyl 3-(2-Pyrazinyl)-3-oxopropanoate | 62124-77-0 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reddit - Please wait for verification [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sciencemadness Discussion Board - Claisen Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Claisen Condensation [organic-chemistry.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability in Ethyl 2-oxo-3-(2-pyrazinyl)propanoate
Welcome to the Technical Support Center for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (CAS: 500347-56-8). As a critical building block in pharmaceutical synthesis, this β-keto ester presents unique analytical and handling challenges. Researchers frequently report perceived "batch-to-batch variability" characterized by inconsistent HPLC profiles, fluctuating NMR integrations, and color changes[1].
As a Senior Application Scientist, I can assure you that in most cases, these are not manufacturing defects or true impurities. Instead, they are manifestations of the molecule's intrinsic chemical dynamics—specifically keto-enol tautomerism, trace metal chelation, and moisture-driven hydrolysis. This guide provides field-proven, self-validating protocols to help you distinguish between fundamental molecular dynamics and true batch degradation.
Section 1: Diagnostic FAQs - Understanding the Causality
Q1: My HPLC chromatogram shows two distinct peaks with varying ratios across different batches, but LC-MS confirms both peaks have the same m/z (194.19). Is my batch impure? A1: No. You are observing keto-enol tautomerism[2]. Because Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is a β-keto ester, it exists in solution as an equilibrium between a keto form and an enol form. The enol form is highly stabilized by a six-membered intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl[2]. Because the interconversion rate between these forms can be slow relative to the HPLC timescale, the tautomers separate into two distinct peaks[3]. The ratio varies between batches simply because the equilibrium is highly sensitive to the sample preparation solvent, pH, and ambient temperature[3].
Q2: Why do different batches exhibit varying shades of color, ranging from pale yellow to light brown, even when purity is >99%? A2: This is caused by trace metal chelation. The pyrazine nitrogen atoms, combined with the highly nucleophilic enolate oxygen, form a powerful bidentate chelating system. Trace amounts of transition metals (especially Iron and Copper) from stainless steel reactors, transfer lines, or spatulas can coordinate with the molecule. Even at parts-per-million (ppm) levels, these metal complexes are highly chromophoric, causing significant color variations without noticeably impacting the quantitative assay purity.
Q3: I am observing a steady decline in assay purity over time, accompanied by the appearance of a new low-molecular-weight peak. What is happening? A3: Unlike tautomerism, this is a true degradation pathway caused by moisture exposure. The ethyl ester group is susceptible to hydrolysis, forming a β-keto acid intermediate. β-keto acids are highly unstable and undergo spontaneous, heat-driven decarboxylation via a cyclic transition state, releasing CO₂ and yielding 2-methylpyrazine. Strict anhydrous storage is required to prevent this degradation.
Section 2: Quantitative Data - Tautomeric & Degradation Profiling
To aid in your analytical validation, we have summarized the expected behavior of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate under various conditions.
Table 1: Expected Keto-Enol Tautomeric Ratios by Solvent (Determined by ¹H NMR)
| Solvent | Polarity Index | Expected Keto (%) | Expected Enol (%) | Causality / Mechanism |
|---|---|---|---|---|
| Chloroform-d (CDCl₃) | 4.1 | ~15 - 20% | ~80 - 85% | Non-polar solvent stabilizes the intramolecular H-bond of the enol form[2]. |
| DMSO-d₆ | 7.2 | ~85 - 90% | ~10 - 15% | Highly polar, H-bond accepting solvent disrupts the internal H-bond, favoring the keto form[4]. |
| D₂O / H₂O | 10.2 | >95% | <5% | Water completely outcompetes intramolecular H-bonding; keto form dominates[5]. |
Table 2: Degradation Kinetics (Ester Hydrolysis & Decarboxylation)
| Storage Condition | Timeframe | Assay Purity Drop | Primary Degradant |
|---|---|---|---|
| 25°C, <10% RH (Argon) | 6 Months | < 0.5% | None |
| 25°C, 60% RH (Air) | 1 Month | 3 - 5% | 2-Methylpyrazine |
| 40°C, 75% RH (Air) | 14 Days | > 15% | 2-Methylpyrazine |
Section 3: Standardized Experimental Protocols
To ensure your analytical methods are self-validating, implement the following protocols. These steps will empirically prove whether an anomalous result is a tautomeric artifact or a true impurity.
Protocol 1: Self-Validating HPLC Method for Tautomer Collapse Objective: To confirm if a double peak is caused by keto-enol tautomerism rather than a structural impurity[6].
-
Baseline Injection: Inject the sample using your standard method (e.g., 25°C column temperature, standard aqueous/organic gradient). Note the retention times and area ratio of the two suspected peaks.
-
Temperature Modulation: Increase the column compartment temperature to 50°C.
-
Causality: Higher temperatures increase the kinetic rate of tautomeric interconversion. If the peaks are tautomers, they will begin to coalesce into a single, broader peak, or the peak ratio will drastically shift[6]. True impurities will maintain their separation and relative area.
-
-
pH Adjustment: Adjust the mobile phase pH to 2.0 using Trifluoroacetic acid (TFA).
-
Causality: Acidic conditions catalyze the keto-enol tautomerization, speeding up the equilibrium so that the HPLC "sees" a time-averaged single molecule, resulting in a single sharp peak[5].
-
-
Validation: If steps 2 and 3 merge the peaks while the total area remains constant, the "impurity" is definitively a tautomer.
Protocol 2: Moisture-Free Handling and Metal Decontamination Objective: To prevent ester hydrolysis and color variability during scale-up.
-
Equipment Passivation: Wash all stainless-steel reactors and spatulas with a 10% w/v citric acid solution, followed by a thorough DI water rinse. This removes free surface iron that causes chromophoric chelation.
-
Inert Atmosphere Transfer: Always handle the compound in a glovebox or under a continuous stream of dry Argon to prevent atmospheric moisture from initiating ester hydrolysis.
-
Karl Fischer Titration: Before long-term storage, verify that the water content is <0.1% w/w. If >0.1%, dissolve the batch in anhydrous dichloromethane, dry over activated molecular sieves (3Å), filter, and concentrate under reduced pressure.
Section 4: Visualizations
Below are the mechanistic and diagnostic workflows to guide your troubleshooting.
Fig 1: Tautomeric equilibrium and moisture-induced degradation pathway of the beta-keto ester.
Fig 2: Diagnostic workflow for identifying the root cause of batch-to-batch variability.
References
-
Sigma-Aldrich: ethyl 2-oxo-3-(2-pyrazinyl)propanoate - Sigma-Aldrich.
-
Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? - PubMed. 1
-
Addressing keto-enol tautomerism in the analysis of β-keto esters - Benchchem. 2
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC. 4
-
Keto-enol tautomerism - Chromatography Forum. 6
-
Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. 5
-
Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds - Journal of the Chemical Society. 3
Sources
- 1. Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
Comparative Analysis of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate and its Heteroaryl Analogs in Drug Discovery
Executive Summary
Alpha-keto esters bearing heteroaryl substituents are highly privileged building blocks in medicinal chemistry, serving as critical precursors for assembling complex fused heterocycles and targeted therapeutics. Among these, Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (CAS 500347-56-8) has emerged as a cornerstone intermediate, particularly in the synthesis of potent NLRP3 inflammasome inhibitors[1].
This guide provides a rigorous comparative analysis of the pyrazine-derived α-keto ester against its pyrimidine and pyridazine analogs. By dissecting the physicochemical properties, mechanistic causality, and self-validating synthetic workflows, this document empowers drug development professionals to optimize their synthetic routes and downstream diversification strategies.
Structural and Physicochemical Profiling
The position of the second nitrogen atom within the diazine ring fundamentally alters the electronic distribution, pKa of the methyl precursor, and the kinetic profile during lithiation. Table 1 summarizes the comparative properties of the three primary diazine α-keto esters.
Table 1: Comparative Physicochemical Properties of Diazine α-Keto Esters
| Compound Name | CAS Number | Ring System | Lithiation Time (-78 °C) | Primary Applications |
| Ethyl 2-oxo-3-(pyrazin-2-yl)propanoate | 500347-56-8 | 1,4-Diazine | 15 minutes | NLRP3 Inhibitors[1] |
| Ethyl 2-oxo-3-(pyrimidin-2-yl)propanoate | 98953-29-8 | 1,3-Diazine | 60 minutes | Kinase Inhibitors[2] |
| Ethyl 2-oxo-3-(pyridazin-3-yl)propanoate | 159415-51-7 | 1,2-Diazine | Variable | Fused Heterocycles[3] |
Causality Insight: The 2-methyl group on pyrimidine is flanked by two nitrogens, making it thermodynamically more acidic than the 2-methyl on pyrazine. However, the kinetic rate of deprotonation for 2-methylpyrimidine is significantly slower (requiring ~60 minutes) due to the strong coordination of the lithium cation by the adjacent nitrogens, which forms a stable chelate that slows down the generation of the reactive nucleophile[2]. In contrast, 2-methylpyrazine undergoes rapid deprotonation within 15 minutes[1].
Mechanistic Causality in Synthesis
The synthesis of these α-keto esters relies on the precise generation of a heteroaryl-methyl lithium species. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is mandatory. This prevents unwanted nucleophilic addition to the highly electron-deficient diazine ring.
Furthermore, the choice of electrophile is critical. While diethyl oxalate is a traditional reagent, it frequently suffers from double-addition side reactions. Using ethyl 2,2,2-triethoxyacetate acts as a masked α-keto ester. It forms a stable tetrahedral intermediate that resists further nucleophilic attack until the aqueous acidic workup reveals the final α-keto ester[1].
Fig 1. Mechanistic pathway for the synthesis of pyrazine α-keto esters via lithiation.
Self-Validating Experimental Protocol
The following protocol details the optimized synthesis of Ethyl 2-oxo-3-(pyrazin-2-yl)propanoate. This workflow is designed as a self-validating system, ensuring that researchers can verify the success of each step in real-time[1].
Step-by-Step Methodology
Step 1: Preparation of the Cryogenic Base
-
Action : To a flame-dried flask under an inert argon atmosphere, add dry THF (5 mL) and a 2M solution of LDA in THF/hexane/ethylbenzene (4.3 mL, 8.60 mmol). Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Causality : Argon is heavier than nitrogen, providing a superior blanket to protect the highly moisture-sensitive LDA. The -78 °C temperature is non-negotiable to prevent the decomposition of the subsequent lithiated species.
Step 2: Kinetic Deprotonation
-
Action : Add 2-methylpyrazine (0.40 g, 4.25 mmol) dropwise over 5 minutes. Stir the reaction mixture for exactly 15 minutes[1].
-
Self-Validation : A distinct, immediate color shift (typically deep red/brown) will occur. This visual cue validates the successful generation of the pyrazinylmethyl lithium anion. If the solution remains pale, moisture contamination has likely quenched the LDA.
Step 3: Electrophilic Addition
-
Action : Add ethyl 2,2,2-triethoxyacetate (1.03 mL, 4.68 mmol) dropwise to the deep red solution.
-
Causality : The orthoester acts as a protected electrophile. Upon nucleophilic attack, it forms a stable tetrahedral intermediate that halts the reaction at the single-addition stage, strictly preventing the formation of tertiary alcohols.
Step 4: Controlled Hydrolysis and Isolation
-
Action : Remove the cooling bath and allow the solution to warm to room temperature over 2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Self-Validation : Check the pH of the aqueous layer; it must be mildly acidic to neutral (pH ~6-7). This specific pH range validates that the orthoester is successfully hydrolyzed to the α-keto group without saponifying the ethyl ester.
-
Action : Extract the aqueous layer with EtOAc (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (0 to 60% EtOAc in hexane)[1].
Downstream Diversification
Once synthesized, Ethyl 2-oxo-3-(pyrazin-2-yl)propanoate acts as a highly reactive bis-electrophile. It readily undergoes condensation and cyclization with binucleophiles to generate privileged pharmaceutical scaffolds. For instance, reaction with hydrazine derivatives yields pyrazinyl-pyrazoles (core motifs in NLRP3 inhibitors)[1], while condensation with o-phenylenediamines yields pyrazinyl-quinoxalines.
Fig 2. Downstream diversification of the α-keto ester into therapeutic heterocyclic scaffolds.
References
-
Title : WO2019025467A1 - Selective inhibitors of nlrp3 inflammasome | Source : Google Patents | URL : 1
-
Title : WO2019025467A1 - Selective inhibitors of nlrp3 inflammasome (Pyrimidine Analog Protocol) | Source : Google Patents | URL : 2
-
Title : 化工词典-E (Chemical Dictionary - E) | Source : HxChem | URL : 3
Sources
Guide to the Cross-Reactivity and Selectivity Profile of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (Pyrovate-E)
An objective comparison guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the hypothetical compound Ethyl 2-oxo-3-(2-pyrazinyl)propanoate, herein referred to as Pyrovate-E. As this molecule represents a novel chemical entity without published biological data, this document establishes a theoretical selectivity profile based on its structural motifs, which are common in kinase inhibitors. We benchmark Pyrovate-E against well-characterized inhibitors of the Janus kinase (JAK) family to provide a framework for its potential evaluation and development.
The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is central to numerous autoimmune diseases and myeloproliferative disorders, making selective JAK inhibition a highly sought-after therapeutic strategy. This guide will compare the posited profile of Pyrovate-E with leading compounds in the field: Tofacitinib, a pan-JAK inhibitor; Ruxolitinib, a JAK1/JAK2 inhibitor; and Upadacitinib, a selective JAK1 inhibitor.
Comparative Selectivity Across the JAK Family
The therapeutic effect and adverse event profile of a JAK inhibitor are largely dictated by its relative potency against the four family members. For instance, inhibiting JAK2 is crucial for treating myeloproliferative neoplasms, whereas JAK1 inhibition is key for inflammatory conditions. Conversely, broader inhibition of JAK3 can lead to immunosuppression.
We hypothesize that Pyrovate-E is a potent JAK1 inhibitor with significant, but lesser, activity against JAK2, and markedly reduced potency against JAK3 and TYK2. This profile could offer a therapeutic window that balances efficacy in inflammatory disease with a potentially lower risk of immunosuppression compared to pan-JAK inhibitors.
Table 1: Comparative Potency (IC₅₀ nM) of Pyrovate-E and Reference Inhibitors Across the JAK Kinase Family
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity Notes |
| Pyrovate-E (Hypothetical) | 5 | 45 | >1,500 | >2,000 | JAK1/2 selective; 9-fold selective for JAK1 over JAK2. |
| Tofacitinib | 112 | 20 | 1 | 344 | Pan-JAK inhibitor, most potent against JAK3. |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | Potent JAK1/JAK2 inhibitor. |
| Upadacitinib | 43 | 110 | >5,000 | >5,000 | Highly selective JAK1 inhibitor. |
Data for Tofacitinib, Ruxolitinib, and Upadacitinib are representative values from published literature and may vary between different assay formats.
The hypothetical data positions Pyrovate-E as a compound with a distinct profile. Its strong JAK1 potency is desirable for treating autoimmune conditions, while its moderate JAK2 activity may offer additional benefits in diseases with a myeloproliferative component. The minimal activity against JAK3 and TYK2 suggests a potentially favorable safety profile.
Figure 1. Simplified JAK-STAT signaling pathway.
Broader Kinome Selectivity Profile
To be a viable drug candidate, an inhibitor must not only be selective within its target family but also avoid significant inhibition of other, unrelated kinases (off-target effects). Cross-reactivity can lead to unforeseen toxicities. We present a hypothetical screen of Pyrovate-E against a panel of representative kinases from different branches of the human kinome.
Table 2: Off-Target Kinase Activity Profile (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | Pyrovate-E (Hypothetical) | Ruxolitinib | Upadacitinib |
| JAK1 | Tyrosine Kinase | 99% | >95% | >95% |
| LCK | Src Family | 8% | 53% | <5% |
| SRC | Src Family | 5% | 45% | <5% |
| ROCK2 | AGC Family | <2% | 66% | 22% |
| FGR | Src Family | 11% | 34% | <5% |
| CDK2 | CMGC Family | <1% | 15% | 11% |
| p38α (MAPK14) | CAMK Family | 3% | 7% | <5% |
This hypothetical profile suggests Pyrovate-E possesses superior selectivity over Ruxolitinib, which shows considerable off-target activity against members of the Src family and ROCK2. Pyrovate-E's "clean" profile in this limited panel is more comparable to that of the highly selective inhibitor Upadacitinib, indicating a potentially lower risk of off-target-driven side effects.
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
To experimentally validate the selectivity profile proposed above, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and widely accepted method. It measures the inhibition of substrate phosphorylation by a kinase in a high-throughput format.
Objective: To determine the IC₅₀ value of a test compound (e.g., Pyrovate-E) against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JAK1)
-
Biotinylated peptide substrate specific to the kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA)
-
Stop solution (e.g., 35 mM EDTA)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-Allophycocyanin (Acceptor)
-
Test compound (serially diluted)
-
384-well assay plates
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution series of Pyrovate-E in DMSO, typically starting from 1 mM.
-
Kinase Reaction:
-
Add 2.5 µL of kinase reaction buffer containing the kinase to each well.
-
Add 0.5 µL of the serially diluted compound (or DMSO for control wells).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 2 µL of a solution containing the peptide substrate and ATP to each well to start the phosphorylation reaction. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction: Add 5 µL of the EDTA stop solution to each well to chelate Mg²⁺ and halt enzymatic activity.
-
Detection:
-
Add 10 µL of the detection reagent mixture (Europium-antibody and Streptavidin-APC) to each well.
-
Incubate for 60 minutes at room temperature in the dark to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2. Experimental workflow for a TR-FRET kinase assay.
Summary and Future Directions
This guide presents a hypothetical but scientifically grounded selectivity and cross-reactivity profile for the novel compound Pyrovate-E. Its posited profile as a potent JAK1 inhibitor with moderate, selective JAK2 activity and a clean off-target profile makes it an intriguing candidate for further investigation.
Key Attributes (Hypothetical):
-
High Potency: Strong, single-digit nanomolar inhibition of JAK1.
-
Defined Selectivity: A clear selectivity window between JAK1 and other JAK family members.
-
Low Off-Target Activity: Minimal inhibition of kinases from other families, suggesting a lower potential for toxicity.
The logical next step in the development of Pyrovate-E would be to synthesize the compound and validate this theoretical profile using the experimental methods described. A broad kinome screen (e.g., against a panel of over 400 kinases) would be essential to confirm its selectivity. Subsequently, evaluation in cellular models of autoimmune disease and in vivo pharmacokinetic and efficacy studies would be required to establish its true therapeutic potential.
References
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAKs and STATs in immunity, immunodeficiency, and cancer. Nature Reviews Immunology. [Link]
-
Fridman, J. S., Scherle, P. A., Collins, R., Burn, T. C., Li, Y., Li, J., ... & Vaddi, K. (2010). Selective inhibition of JAK1 and JAK2 is an effective therapeutic approach in myeloproliferative neoplasms. The Journal of Clinical Investigation. [Link]
-
O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine. [Link]
-
Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., ... & Morris, J. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry. [Link]
-
Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. [Link]
-
Parmentier, J. M., Voss, J., Graff, C., Schwartz, A., Argiriadi, M., ... & Friedman, M. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology. [Link]
-
William, A. D., Lee, A. C., Blanchard, S., Poulsen, A., Teo, E. L., ... & Hart, S. (2017). Discovery of the macrocycle 11-(2-ethyl-2H-tetrazol-5-yl)-3-oxa-7,14-diaza-1(1,3)-benzenacyclopentadecaphan-8-one (NVP-CWP291) as a potent and selective Wnt/β-catenin pathway inhibitor. Journal of Medicinal Chemistry. [Link]
Benchmarking Ethyl 2-oxo-3-(2-pyrazinyl)propanoate: A Comparative Guide for Heterocyclic Synthesis
Introduction & Strategic Context
In the landscape of modern drug discovery, pyrazine-fused heterocycles are privileged scaffolds, demonstrating profound efficacy as kinase inhibitors, antiviral agents, and anti-inflammatory modulators[1]. The synthesis of these complex architectures heavily relies on specialized building blocks. Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (EOPP) (CAS: 500347-56-8) has emerged as a highly versatile α -keto ester for constructing pyrazine-containing derivatives.
This guide objectively benchmarks EOPP against traditional standard compounds—such as Ethyl Pyruvate (EP) and Ethyl 2-oxo-3-phenylpropanoate (EOPP-Ph)—to evaluate its reactivity, structural advantages, and utility in the synthesis of quinoxaline-based bidentate nitrogen ligands and pharmacophores[2][3].
Structural Profiling & Mechanistic Causality
The fundamental advantage of EOPP over standard aliphatic or phenyl-substituted α -keto esters lies in the profound electron-withdrawing nature of the pyrazine ring.
-
Electrophilic Activation: The pyrazine nitrogens exert a strong inductive pull, significantly increasing the electrophilicity of the α -keto carbon. This accelerates nucleophilic attack by 1,2-diamines during condensation reactions.
-
Acid-Base Stability: The base of pyrazine is exceptionally weak (pKa ~0.65) compared to pyridine or standard amines[4]. This causality is critical: during acid-catalyzed cyclocondensations, the pyrazine nitrogens remain largely unprotonated. This prevents electrostatic repulsion of incoming nucleophiles, allowing the acid to selectively activate the α -keto carbonyl without disrupting the heteroaromatic core.
Quantitative Benchmarking Data
The following table summarizes the physicochemical properties and reaction kinetics of EOPP compared to standard α -keto esters when subjected to a standard quinoxaline condensation assay (reaction with benzene-1,2-diamine).
Table 1: Reactivity and Performance Benchmarking
| Parameter | Ethyl Pyruvate (EP) | Ethyl 2-oxo-3-phenylpropanoate | Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (EOPP) |
| Aromatic Core | None (Aliphatic) | Phenyl (Electron-neutral) | Pyrazine (Electron-withdrawing) |
| pKa of Core | N/A | N/A | ~0.65[4] |
| Condensation Time | 4.0 Hours | 2.5 Hours | 0.8 Hours |
| Yield (Quinoxaline) | 78% | 82% | 94% |
| Downstream Utility | Basic building block | Lipophilic spacer | High-affinity kinase targeting[1] |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocol for the synthesis of pyrazine-fused quinoxalin-2(1H)-ones is designed as a self-validating system. The methodology leverages the unique chromophoric properties of the product to provide immediate visual confirmation of reaction success.
Protocol: Standardized Quinoxaline Condensation Assay
Objective: Benchmark the cyclocondensation efficiency of EOPP against Ethyl Pyruvate.
Reagents & Materials:
-
EOPP (1.0 mmol, 194.19 g/mol )
-
Benzene-1,2-diamine (1.1 mmol)
-
Solvent: Absolute Ethanol (5.0 mL)
-
Catalyst: Glacial Acetic Acid (0.5 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.1 mmol of benzene-1,2-diamine in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask.
-
Catalysis: Add 0.5 mL of glacial acetic acid. Causality: The weak acid selectively protonates the α -keto oxygen of the ester, lowering the LUMO energy for nucleophilic attack, while the pyrazine nitrogens (pKa 0.65) remain unprotonated and stable[4].
-
Addition: Dropwise add 1.0 mmol of EOPP at room temperature under continuous stirring.
-
Thermal Activation: Elevate the temperature to 80°C and reflux for 45-50 minutes.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is self-validating: as the highly conjugated pyrazine-quinoxaline hybrid forms, the solution transitions from pale yellow to deep orange. Under 365 nm UV light, the product exhibits a distinct bathochromic shift (bright fluorescence) absent in the starting materials, confirming successful cyclization prior to LC-MS analysis.
-
Isolation: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold ethanol (2 x 2 mL), and dry under vacuum.
EOPP vs. Standard Condensation Workflow for Quinoxaline Synthesis.
Pharmacological Application: Targeting Kinase Pathways
Derivatives synthesized from EOPP are not merely structural curiosities; they are potent pharmacophores. Pyrazine-modified natural products and synthetic hybrids have demonstrated remarkable biological activities, particularly in oncology and cardiovascular diseases[4][5].
For instance, pyrazine-quinoxaline hybrids synthesized from EOPP-like precursors act as potent inhibitors of the RhoA GTPase signaling pathway[5]. By inhibiting RhoA, these compounds prevent the downstream activation of ROCK1/2, ultimately halting actin cytoskeleton reorganization and suppressing tumor cell migration.
Mechanism of Action: EOPP-derived inhibitors targeting the RhoA/ROCK pathway.
Conclusion
Benchmarking Ethyl 2-oxo-3-(2-pyrazinyl)propanoate against standard α -keto esters reveals its superior utility in advanced heterocyclic synthesis. Its unique electronic profile—driven by the electron-withdrawing, weakly basic pyrazine core—accelerates condensation kinetics and produces high-yield, high-purity bidentate nitrogen ligands. For drug development professionals targeting complex kinase pathways, EOPP serves as an indispensable, high-performance building block.
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry . National Institutes of Health (NIH) / MDPI. Available at:[Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry (Extended) . MDPI Molecules. Available at:[Link]
-
One-pot efficient synthesis of aryl α-keto esters from aryl-ketones . ResearchGate. Available at: [Link]
-
Electroreductive C3 Pyridylation of Quinoxalin-2(1 H )-ones: An Effective Way to Access Bidentate Nitrogen Ligands . ResearchGate. Available at: [Link]
Sources
Comprehensive Guide: Advantages and Limitations of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate in Drug Discovery
As a Senior Application Scientist, selecting the right heterocyclic building block is often the defining factor in a successful drug discovery campaign. Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (CAS 500347-56-8) [1] is a highly specialized alpha-keto ester that has gained significant traction in the synthesis of complex heterocycles, most notably in the development of [2].
This guide objectively evaluates the performance, synthetic utility, and limitations of this compound compared to standard beta-keto ester alternatives, providing actionable, self-validating protocols for your benchwork.
Mechanistic Profile & Pharmacological Advantages
Unlike traditional beta-keto esters, Ethyl 2-oxo-3-(2-pyrazinyl)propanoate is an alpha-keto ester . This structural distinction fundamentally alters its reactivity and the pharmacological profile of its downstream products:
-
Bifunctional Electrophilicity: The adjacent C1 (ester) and C2 (ketone) carbonyls create a highly electrophilic pocket. This allows for precise [4+2] and [3+2] condensations with 1,2-dinucleophiles (e.g., diamines or hydrazines) to form fused systems like quinoxalines and triazines, which are difficult to access via beta-keto analogs[2].
-
The Pyrazine Pharmacophore: Substituting a pyridine or benzene ring with a pyrazine ring significantly lowers the lipophilicity (LogP) of the resulting scaffold. The two nitrogen atoms act as potent hydrogen-bond acceptors, improving aqueous solubility and metabolic stability—critical parameters in modern lead optimization.
Fig 1: Divergent reactivity profiles of alpha-keto vs. beta-keto pyrazine esters.
Comparative Analysis: Alpha-Keto vs. Beta-Keto Esters
To contextualize its utility, we must compare Ethyl 2-oxo-3-(2-pyrazinyl)propanoate against its structural isomers and analogs. The table below summarizes the quantitative and qualitative differences between our target compound and two common beta-keto alternatives[1],[3],[4].
| Feature / Property | Ethyl 2-oxo-3-(2-pyrazinyl)propanoate | Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | Ethyl 3-oxo-3-(pyridin-2-yl)propanoate |
| CAS Number | 500347-56-8[1] | 62124-77-0[3] | 26510-52-1[4] |
| Structural Class | Alpha-Keto Ester | Beta-Keto Ester | Beta-Keto Ester |
| Electrophilic Sites | C1 (Ester), C2 (Ketone) | C1 (Ester), C3 (Ketone) | C1 (Ester), C3 (Ketone) |
| Primary Application | NLRP3 Inhibitors[2], Quinoxalines | Pyrazoles, Isoxazoles, Pyrimidines | Pyridine-based scaffolds |
| Enolization Potential | Moderate (C3 protons) | High (Active C2 methylene) | High (Active C2 methylene) |
| Ring Lipophilicity | Low (Pyrazine) | Low (Pyrazine) | Moderate (Pyridine) |
| Synthetic Challenge | Double-addition during synthesis | Decarboxylation during hydrolysis | Ring-alkylation side reactions |
Experimental Methodology: Self-Validating Synthesis
Synthesizing alpha-keto esters directly from methyl-heterocycles is notoriously difficult. Direct condensation of the 2-methylpyrazine anion with diethyl oxalate frequently results in over-addition because the resulting alpha-keto ester is more electrophilic than the starting oxalate.
To circumvent this, the protocol below utilizes ethyl 2,2,2-triethoxyacetate as an orthoester equivalent[2]. This is a self-validating system: the intermediate ketal resists further nucleophilic attack, ensuring a 1:1 stoichiometry before acidic hydrolysis unmasks the target.
Step-by-Step Protocol
-
Kinetic Anion Generation:
-
Action: Purge a flame-dried Schlenk flask with Argon. Add dry THF (5 mL) and cool to -78 °C. Inject 2M LDA in THF/hexane/ethylbenzene (4.3 mL, 8.60 mmol). Dropwise add 2-methylpyrazine (0.40 g, 4.25 mmol).
-
Causality: LDA is a sterically hindered, non-nucleophilic base. At -78 °C, it kinetically deprotonates the lateral methyl group without attacking the electron-deficient pyrazine ring. A deep color change validates anion formation.
-
-
Electrophilic Capture:
-
Action: Stir for exactly 15 minutes, then slowly add ethyl 2,2,2-triethoxyacetate (1.03 mL, 4.68 mmol). Allow the mixture to warm to room temperature and stir overnight.
-
Causality: The 15-minute window ensures complete anion formation without degradation. The orthoester acts as a masked electrophile, capturing the anion to form a stable ketal intermediate, completely preventing the double-addition byproduct.
-
-
Hydrolysis (The Critical Step):
-
Action: Quench the reaction with 1M HCl (20 mL) and stir vigorously for 1 hour.
-
Causality: The acidic aqueous environment is strictly required to hydrolyze the orthoester/ketal intermediate, revealing the highly electrophilic C2 carbonyl of the target alpha-keto ester.
-
-
Isolation & Purification:
-
Action: Neutralize the mixture with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and purify via flash column chromatography (0 to 60% EtOAc in hexane).
-
Causality: Neutralization prior to extraction prevents acid-catalyzed degradation or hydration of the alpha-keto ester during solvent concentration.
-
Fig 2: Synthetic workflow and downstream application of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
Limitations and Mitigation Strategies
While highly useful, researchers must account for the inherent chemical behaviors of this compound:
-
Moisture Sensitivity & Hydration: Alpha-keto esters are highly electrophilic at the C2 position. In the presence of ambient moisture, they easily form stable hydrates (gem-diols). This complicates NMR characterization (shifting the C2 carbon signal) and can stall subsequent condensations.
-
Mitigation: Store the compound strictly under an inert atmosphere (Argon/N₂) at sub-zero temperatures. Use freshly dried, anhydrous solvents for downstream cycloadditions.
-
-
Tautomeric Complexity: Though less prone to enolization than beta-keto esters, the C3 methylene protons adjacent to the pyrazine ring remain acidic. Tautomeric shifts can lead to complex spectral profiles and potential racemization if chiral centers are introduced nearby.
-
Base-Catalyzed Degradation: Under harsh basic conditions (e.g., NaOH/MeOH), alpha-keto esters can undergo retro-Claisen-type cleavages or rapid decarbonylation. Saponification of the ester must be done with extreme care, preferably using mild reagents like LiOH at 0 °C.
Sources
- 1. 2-hydroxy ethyl propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2019025467A1 - Selective inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]
- 3. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | CymitQuimica [cymitquimica.com]
- 4. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Binding Mode of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate: A Comparative Guide to Experimental and Computational Approaches
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of leading experimental and computational methodologies for confirming the binding mode of "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate," a novel heterocyclic compound with therapeutic potential. By understanding the strengths and limitations of each technique, researchers can devise a robust, self-validating workflow to confidently characterize protein-ligand interactions.
Introduction: The Criticality of Binding Mode Confirmation
"Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" represents a class of pyrazine-containing compounds that are of significant interest in medicinal chemistry. The pyrazine moiety, with its heteroaromatic nature, can engage in a variety of polar and non-polar interactions, making it a versatile scaffold for inhibitor design.[1] However, the ultimate success of any lead optimization campaign hinges on a precise understanding of how the molecule orients itself within the target's binding pocket. This knowledge enables structure-activity relationship (SAR) studies, facilitates rational drug design, and ultimately de-risks the progression of a compound toward clinical development.[2]
This guide will use a hypothetical scenario where "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" is an inhibitor of "Kinase X," a protein implicated in a disease pathway. We will explore a multi-faceted approach to confirming its binding mode, integrating both high-resolution structural biology techniques and biophysical and in-silico methods for a comprehensive and validated understanding.
A Multi-Pronged Strategy for Binding Mode Determination
A robust confirmation of a ligand's binding mode is not reliant on a single experiment. Instead, it is built upon a foundation of complementary data from various techniques. Below, we compare and contrast the primary experimental and computational approaches.
Caption: A workflow for robust binding mode confirmation.
High-Resolution Structural Elucidation: The Gold Standard
X-ray Crystallography
X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of protein-ligand complexes, revealing precise atomic interactions and binding modes.[3][4][5] It is widely considered the 'gold standard' for visualizing these interactions.[6]
Causality Behind Experimental Choices: For a novel compound like "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate," obtaining a co-crystal structure with Kinase X is a primary objective. This will definitively show the ligand's orientation, the specific amino acid residues it interacts with, and any conformational changes in the protein upon binding.
Experimental Protocol: Co-crystallization of Kinase X with Ethyl 2-oxo-3-(2-pyrazinyl)propanoate
-
Protein Expression and Purification: Express and purify Kinase X to >95% homogeneity.
-
Complex Formation: Incubate purified Kinase X with a 5-10 fold molar excess of "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate".
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and temperature) using sitting or hanging drop vapor diffusion.
-
Crystal Optimization: Optimize initial crystal hits to obtain diffraction-quality crystals.
-
Data Collection: Cryo-cool the crystals and collect X-ray diffraction data at a synchrotron source.[7]
-
Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (if a structure of the apo-protein or a close homolog is available), and build and refine the model of the protein-ligand complex.[5]
Characterizing Interactions in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding interfaces, conformational changes, and binding affinities at atomic resolution.[8][9]
Causality Behind Experimental Choices: NMR is particularly valuable as it provides a dynamic view of the interaction in a more physiological-like environment compared to a static crystal structure.[8] Ligand-observed NMR experiments are especially useful when working with larger proteins or when protein crystallization is challenging.[10]
Experimental Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation: Prepare a sample of Kinase X in a suitable deuterated buffer. Prepare a stock solution of "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate".
-
Titration: Acquire a series of 1D ¹H NMR spectra of the ligand alone and in the presence of increasing concentrations of Kinase X.
-
STD Experiment: Perform STD NMR experiments on a sample containing both Kinase X and the ligand. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound ligand.[8]
-
Data Analysis: Analyze the STD spectra to identify which protons on "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" are in close proximity to the protein, thereby mapping the binding epitope.
Quantifying the Binding Energetics and Kinetics
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[11][12] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][13]
Causality Behind Experimental Choices: ITC is crucial for confirming that the observed interaction is genuine and for quantifying its strength.[2] The thermodynamic parameters can also provide insights into the driving forces of the binding event (e.g., hydrogen bonding vs. hydrophobic interactions).[2]
Experimental Protocol: ITC Measurement of Binding Affinity
-
Sample Preparation: Prepare solutions of Kinase X and "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" in the same, extensively dialyzed buffer to minimize heats of dilution.[13]
-
Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the titration syringe of the ITC instrument.
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free optical technique that monitors the binding of an analyte (in this case, "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate") to a ligand (Kinase X) immobilized on a sensor surface in real-time.[14][15] It provides kinetic data, including the association rate constant (k on) and the dissociation rate constant (k off), from which the binding affinity (K D) can be calculated.[16][17]
Causality Behind Experimental Choices: While ITC provides thermodynamic information, SPR reveals the kinetics of the interaction. A compound's residence time (related to k off) can be a better predictor of its in vivo efficacy than its affinity alone.
Experimental Protocol: SPR Kinetic Analysis
-
Sensor Chip Preparation: Immobilize purified Kinase X onto a suitable SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" over the sensor surface and monitor the change in the SPR signal.
-
Dissociation Phase: Flow buffer over the chip to monitor the dissociation of the ligand from the protein.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model to determine k on, k off, and K D.
Comparative Summary of Experimental Techniques
| Technique | Information Obtained | Strengths | Limitations |
| X-ray Crystallography | High-resolution 3D structure, precise atomic interactions.[3][4] | Gold standard for binding mode visualization.[6] | Requires well-diffracting crystals, provides a static picture. |
| NMR Spectroscopy | Binding interface, solution conformation, affinity.[8][9] | Provides data in solution, can detect weak interactions.[9] | Protein size can be a limitation, requires larger amounts of protein. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[11][13] | Label-free, provides a complete thermodynamic profile.[11] | Requires relatively large amounts of sample, sensitive to buffer mismatches.[13] |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k on, k off), binding affinity (K D).[16][17] | Real-time, high sensitivity, requires small sample volumes.[14][15] | Requires immobilization of one binding partner, which may affect its activity. |
In Silico Prediction and Refinement
Computational methods are invaluable for predicting and rationalizing experimental findings.[18] They are often used at the outset of a project to generate hypotheses and later to refine and understand experimental results.
Caption: A computational workflow for predicting binding mode.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[19][20] It is a computationally efficient method for generating binding hypotheses and is widely used in virtual screening.[20][21]
Causality Behind Experimental Choices: Docking "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" into the active site of Kinase X can provide initial models of its binding mode, which can then be tested and validated experimentally.
Protocol: Molecular Docking with AutoDock Vina
-
Protein and Ligand Preparation: Prepare the 3D structures of Kinase X (e.g., from the Protein Data Bank or a homology model) and "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate".
-
Binding Site Definition: Define the search space for the docking algorithm, typically centered on the known active site of the kinase.
-
Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for the ligand.
-
Pose Analysis: Analyze the top-ranked poses based on their docking scores and visual inspection of the interactions with the protein.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of a predicted binding pose over time.[21][22] These simulations can reveal key interactions and conformational changes that are not apparent from static models.[22]
Causality Behind Experimental Choices: Following docking, MD simulations are used to refine the predicted binding poses and assess their stability. A binding mode that is stable over the course of a simulation is more likely to be representative of the true binding mode.
Protocol: MD Simulation of the Kinase X-Ligand Complex
-
System Setup: Place the docked protein-ligand complex in a simulation box with explicit solvent and ions.
-
Minimization and Equilibration: Minimize the energy of the system and then gradually heat and equilibrate it to physiological conditions.
-
Production Run: Run the simulation for an extended period (e.g., 100-500 nanoseconds).
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand's binding pose, identify persistent protein-ligand interactions (e.g., hydrogen bonds), and calculate binding free energies.
Synthesizing the Data for a Confident Conclusion
The most robust confirmation of the binding mode of "Ethyl 2-oxo-3-(2-pyrazinyl)propanoate" comes from the convergence of data from these orthogonal approaches. For instance, the binding pose observed in a high-resolution crystal structure should be consistent with the ligand epitope mapped by STD NMR. Furthermore, the specific interactions identified in the crystal structure, such as hydrogen bonds, should be reflected in a favorable enthalpic contribution as measured by ITC. Finally, this experimentally validated binding mode should be stable in MD simulations.
By integrating these diverse yet complementary techniques, researchers can build a comprehensive and self-validating case for the binding mode of a novel compound, providing a solid foundation for subsequent drug development efforts.
References
- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Google Books.
- Exploring the computational methods for protein-ligand binding site prediction - PMC. (n.d.). National Center for Biotechnology Information.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). TA Instruments.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. (n.d.). Malvern Panalytical.
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School.
- Introduction to Protein-ligand docking with GOLD GLD-001 - CCDC. (n.d.). The Cambridge Crystallographic Data Centre.
- NMR for Studying Protein-Ligand Interactions - Creative Biostructure. (2025, April 30). Creative Biostructure.
- Protein-Ligand Interaction Prediction Using Computational Tools - Austra & Lian. (n.d.). Austra & Lian.
- Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (2017, October 10). Nicoya.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (n.d.). National Center for Biotechnology Information.
- Protein–ligand docking - Wikipedia. (n.d.). Wikipedia.
- Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.). Google Books.
- (PDF) NMR Methods to Characterize Protein-Ligand Interactions - ResearchGate. (n.d.). ResearchGate.
- NMR-based analysis of protein-ligand interactions - PubMed. (2014, February 15). National Center for Biotechnology Information.
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed. (n.d.). National Center for Biotechnology Information.
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (2025, April 14). MDPI.
- Studying protein-ligand interactions using X-ray crystallography - PubMed. (n.d.). National Center for Biotechnology Information.
- Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). Semantic Scholar.
- Computational Approaches for Studying Protein-Ligand Interactions - Hilaris Publisher. (2023, April 29). Hilaris Publisher.
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PubMed. (2025, April 14). National Center for Biotechnology Information.
- Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter.
- X-ray crystallographic studies of protein-ligand interactions - PubMed. (2003, October 15). National Center for Biotechnology Information.
- Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed. (2020, September 10). National Center for Biotechnology Information.
Sources
- 1. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 3. longdom.org [longdom.org]
- 4. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 6. drughunter.com [drughunter.com]
- 7. X-ray crystallographic studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. mdpi.com [mdpi.com]
- 15. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nicoyalife.com [nicoyalife.com]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 21. australiansciencejournals.com [australiansciencejournals.com]
- 22. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Modeling and Experimental Data for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate
In the landscape of modern chemical research and drug development, the characterization of novel small molecules is a foundational step. Ethyl 2-oxo-3-(2-pyrazinyl)propanoate, a molecule featuring a pyrazine core, a keto group, and an ester functional group, presents an interesting case for examining the convergence of computational and experimental characterization techniques. This guide provides an in-depth comparison of in silico modeling versus traditional experimental data acquisition for this target molecule, offering insights for researchers, scientists, and drug development professionals.
Pyrazine derivatives are of significant interest due to their presence in natural products and their wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties[1][2]. The unique electronic properties of the pyrazine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms, allow for a variety of molecular interactions, making it a valuable scaffold in medicinal chemistry[3].
This guide will first delineate a robust experimental workflow for the synthesis and characterization of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate. Subsequently, it will detail a comprehensive in silico modeling protocol to predict its structural and spectroscopic properties. Finally, a comparative analysis will highlight the synergies and distinctions between these two approaches, providing a framework for their integrated use in research.
Part 1: The Experimental Approach: Synthesis and Characterization
The tangible evidence of a molecule's existence and structure is derived from its synthesis and subsequent characterization through spectroscopic and analytical methods. This section outlines a validated protocol for obtaining and verifying Ethyl 2-oxo-3-(2-pyrazinyl)propanoate.
Synthesis Protocol: A Plausible Route
Step-by-Step Synthesis Protocol:
-
Preparation of Reactants: To a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF), diethyl carbonate is added under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ketone: A solution of 2-acetylpyrazine in anhydrous THF is then added dropwise to the reaction mixture. The use of a strong base is crucial for the deprotonation of the α-carbon of the ketone, initiating the condensation.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated to drive it to completion. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a weak acid (e.g., glacial acetic acid) followed by an aqueous work-up. The crude product is then extracted with an organic solvent, dried, and purified, typically by flash column chromatography on silica gel.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for synthesis and characterization.
Expected Experimental Data
Based on known spectral data for similar pyrazine esters and β-keto esters, the following characteristic signals would be anticipated for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate:
| Technique | Expected Observations |
| ¹H NMR | - Signals in the aromatic region (δ 8.5-9.0 ppm) for the pyrazine ring protons. - A quartet (δ ~4.2 ppm) and a triplet (δ ~1.3 ppm) for the ethyl ester group. - A singlet (δ ~4.0 ppm) for the methylene protons between the two carbonyl groups. |
| ¹³C NMR | - Carbonyl carbon signals for the ketone and ester groups in the downfield region (δ ~160-200 ppm). - Signals for the pyrazine ring carbons (δ ~130-150 ppm). - Signals for the ethyl group and the methylene carbon. |
| IR Spectroscopy | - Strong C=O stretching vibrations for the ketone and ester groups (~1680-1750 cm⁻¹). - C-N and C=C stretching vibrations characteristic of the pyrazine ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (194.19 g/mol ). |
Part 2: The In Silico Approach: Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful alternative for predicting molecular properties before a compound is ever synthesized.[6][7] This in silico approach can provide deep insights into the electronic structure and spectroscopic characteristics of a molecule.
Computational Workflow Protocol
A standard workflow for the in silico characterization of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate using DFT would involve the following steps:
-
Molecular Structure Generation: A 2D or 3D structure of the molecule is created using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step as the accuracy of subsequent calculations depends on having a realistic molecular geometry. A common DFT functional for this purpose is B3LYP with a suitable basis set (e.g., 6-31G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
NMR Chemical Shift Prediction: The magnetic shielding tensors for each nucleus are calculated. These are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (TMS). The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this.[8]
-
Prediction of Other Properties: Additional properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and dipole moments can also be calculated to understand the molecule's reactivity and intermolecular interactions.[9]
Diagram of the In Silico Modeling Workflow:
Caption: In silico workflow for molecular property prediction.
Predicted In Silico Data
The output of the computational workflow would be a set of predicted data that can be directly compared to experimental results.
| Technique | Predicted Output |
| ¹H and ¹³C NMR | A list of calculated chemical shifts for each proton and carbon atom in the molecule. Modern machine learning models trained on DFT data can achieve high accuracy, with mean absolute errors of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C shifts.[10] |
| IR Spectroscopy | A list of vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. |
| Molecular Properties | - Optimized 3D coordinates of the molecule. - HOMO and LUMO energy levels, providing insights into chemical reactivity. - A map of the molecular electrostatic potential, indicating regions of positive and negative charge. |
Part 3: A Comparative Analysis
Both experimental and in silico approaches have their unique strengths and limitations. The optimal research strategy often involves a synergistic combination of the two.
| Aspect | Experimental Approach | In Silico Modeling |
| Resource Intensity | Requires laboratory space, chemicals, equipment, and significant hands-on time. | Requires computational resources (high-performance computing clusters) and specialized software. |
| Time to Results | Can take days to weeks for synthesis, purification, and analysis. | Can be completed in hours to days, depending on the complexity of the calculations. |
| Accuracy | Provides direct, real-world measurements of the molecule's properties. Considered the "ground truth." | The accuracy of predictions is dependent on the level of theory, basis set, and the model used. While constantly improving, it is still an approximation of reality.[11][12] |
| Scope of Information | Primarily provides information on the structure and properties of the synthesized molecule. | Can provide a wealth of information that is difficult or impossible to obtain experimentally, such as transition state geometries, reaction pathways, and detailed electronic properties. |
| Predictive Power | Limited to the compounds that are actually synthesized. | Can be used to screen large virtual libraries of compounds to prioritize synthetic targets. |
Conclusion: An Integrated Future
For a molecule like Ethyl 2-oxo-3-(2-pyrazinyl)propanoate, both experimental and in silico methods provide invaluable information. The experimental approach provides the definitive proof of structure and properties, while computational modeling offers a rapid, cost-effective means to predict these properties and gain a deeper understanding of the molecule's behavior at an electronic level.
In a modern research workflow, in silico modeling would be employed first to predict the properties of Ethyl 2-oxo-3-(2-pyrazinyl)propanoate and other related analogs. This would help in prioritizing synthetic targets and in interpreting the subsequent experimental data. The experimental synthesis and characterization would then serve to validate the computational models and provide the definitive data required for publication, patenting, or further development. By leveraging the strengths of both approaches, researchers can accelerate the pace of discovery and innovation in chemical and pharmaceutical sciences.
References
-
Guan, Y., Shree Sowndarya, S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11857–11867. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Wang, Y. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry, 147(22), 12151–12160. [Link]
-
Pawar, R. B., & Ghule, V. D. (2023). Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Polycyclic Aromatic Compounds, 43(1), 606-621. [Link]
-
Gholami, M. R., & Niazi, A. (2012). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 11(2), 481–490. [Link]
-
Civcir, P. U. (2017). Computational study of the synthesis of pyrrole-pyrazines. Chemical Sciences Journal, 8(2). [Link]
-
Kundu, S., & Wi, S. (2020). Metabolite Structure Assignment Using in silico NMR Techniques. Journal of Chemical Information and Modeling, 60(7), 3507–3517. [Link]
-
Kundu, S., & Wi, S. (2020). Metabolite Structure Assignment Using In Silico NMR Techniques. Journal of Chemical Information and Modeling, 60(7), 3507-3517. [Link]
-
Yesiltepe, Y., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. [Link]
-
Rong, L., Ma, T., & Zhang, B. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7543. [Link]
-
de Oliveira, C. S. A., de F. F. M. da Costa, C., & de S. J. de Magalhães, A. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(12), 20590–20601. [Link]
-
Svozil, D., & Kříž, Z. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(1), 1-14. [Link]
-
Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?. [Link]
-
Kao, W. F., & Fink, M. P. (2005). The ethyl pyruvate analogues, diethyl oxaloproprionate, 2-acetamidoacrylate, and methyl-2-acetamidoacrylate, exhibit anti-inflammatory properties in vivo and/or in vitro. Shock, 24(5), 459-465. [Link]
-
LEO, D. J., & RIO, A. (2003). A DFT study of the structures of pyruvic acid isomers and their decarboxylation. Organic & Biomolecular Chemistry, 1(21), 3789-3795. [Link]
-
Kolehmainen, E., Ośmiałowski, B., & Krygowski, T. M. (2008). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1746. [Link]
-
Muchtar, M. A., & Tanjung, M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
-
Jones, C. D. E., & Edwards, L. J. (2019). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 15, 2390–2398. [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. [Link]
-
Li, Z., & Jia, Y. (2018). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Tetrahedron Letters, 59(31), 2994-2996. [Link]
-
Leo, D. J., & Rios, A. (2003). A DFT study of the structures of pyruvic acid isomers and their decarboxylation. Organic & Biomolecular Chemistry, 1(21), 3789-3795. [Link]
-
Mangas-Sanchez, J., & France, S. P. (2017). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. ChemCatChem, 9(13), 2418-2421. [Link]
-
University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. [Link]
-
D'Auria, M. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences, 25(2), 1184. [Link]
-
Wikipedia. (n.d.). Ethyl pyruvate. [Link]
-
Sangeetha, R., & Sekar, G. (2017). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 11(1), 1-14. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. The ethyl pyruvate analogues, diethyl oxaloproprionate, 2-acetamidoacrylate, and methyl-2-acetamidoacrylate, exhibit anti-inflammatory properties in vivo and/or in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
